molecular formula C11H11N3O2 B3045790 2-Ethyl-1-(4-nitrophenyl)imidazole CAS No. 113953-94-9

2-Ethyl-1-(4-nitrophenyl)imidazole

货号: B3045790
CAS 编号: 113953-94-9
分子量: 217.22 g/mol
InChI 键: JQUFPCSSGFKPKG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Ethyl-1-(4-nitrophenyl)imidazole is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-1-(4-nitrophenyl)imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-1-(4-nitrophenyl)imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-ethyl-1-(4-nitrophenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-11-12-7-8-13(11)9-3-5-10(6-4-9)14(15)16/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUFPCSSGFKPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601029
Record name 2-Ethyl-1-(4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113953-94-9
Record name 2-Ethyl-1-(4-nitrophenyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Biological Activity of 2-Ethyl Substituted Nitroimidazole Compounds

[1][2][3]

Executive Summary

The nitroimidazole class, anchored by the clinical success of 2-methyl derivatives like Metronidazole and Tinidazole, remains a cornerstone of antimicrobial chemotherapy. However, 2-ethyl substituted nitroimidazoles represent a distinct and specialized subclass often explored to modulate lipophilicity, alter redox potentials, or target specific binding pockets in enzymes distinct from the standard pyruvate:ferredoxin oxidoreductase (PFOR) pathway.

While the 2-methyl group is optimal for general anaerobic activity (e.g., Bacteroides fragilis, Trichomonas vaginalis), the 2-ethyl substitution has emerged as a critical pharmacophore in two specific high-value therapeutic areas:

  • Antitubercular Agents: Exemplified by CGI-17341 , where the 2-ethyl group is essential for potency against Mycobacterium tuberculosis.

  • Antiviral Agents (HIV-1): Where 1-benzyl-2-ethyl-4-nitroimidazole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs).

This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and experimental protocols required to evaluate this unique subclass.

Chemical Basis & Structure-Activity Relationship (SAR)[4]

The biological activity of nitroimidazoles is governed by the reduction potential of the nitro group (

The "2-Ethyl" vs. "2-Methyl" Switch

Standard clinical nitroimidazoles (Metronidazole, Ornidazole) possess a methyl group at C2. Substituting this with an ethyl group introduces specific physicochemical changes:

Feature2-Methyl (Standard)2-Ethyl (Research)Impact on Activity
Steric Bulk LowModerate2-ethyl can block metabolism by specific nitroreductases or enhance fit in larger hydrophobic pockets (e.g., HIV-1 RT).
Lipophilicity (LogP) LowerHigherEnhanced passive diffusion across mycobacterial cell walls (mycolic acid layer).
Redox Potential ~ -486 mV~ -490 to -500 mV2-ethyl derivatives are slightly more difficult to reduce, potentially reducing aerobic toxicity while maintaining hypoxic selectivity.
Anaerobic Potency High (MIC ~3-6 µM)Moderate (MIC ~60 µM)The 2-ethyl group often reduces potency against standard anaerobes (B. fragilis) compared to 2-methyl.

Key Insight: The 2-ethyl group is not a bioisostere for general anaerobic activity; rather, it is a specificity filter . It reduces broad-spectrum anaerobic toxicity while enabling targeted activity against complex pathogens like M. tuberculosis.

Therapeutic Applications & Mechanisms[3][5]

Antitubercular Activity: The CGI-17341 Pathway

Compound: CGI-17341 (2-ethyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole) Significance: This compound was the first bicyclic nitroimidazole to show bactericidal activity against M. tuberculosis, leading to the development of Pretomanid (PA-824).

  • Mechanism: Unlike Metronidazole, which requires PFOR activation (absent in aerobic TB), CGI-17341 is activated by the deazaflavin-dependent nitroreductase (Ddn ) system using cofactor F420.

  • The 2-Ethyl Role: The ethyl group at the 2-position of the imidazo-oxazole ring is critical for binding within the Ddn active site. Removal or replacement with a methyl group significantly raises the MIC (lowers potency).

Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition

Compound Class: 1-benzyl-2-ethyl-4-nitroimidazoles Mechanism: These compounds act as NNRTIs. They bind to the allosteric hydrophobic pocket of HIV-1 Reverse Transcriptase (RT), locking the enzyme in an inactive conformation.

  • SAR: The 2-ethyl group sits in a hydrophobic sub-pocket. Studies show that reducing this to a methyl or removing it abolishes anti-HIV activity, while extending it to a propyl group introduces steric clash.

Mechanistic Visualization

The following diagram illustrates the divergent activation pathways for 2-ethyl substituted nitroimidazoles in M. tuberculosis versus standard anaerobic bacteria.

GCompound2-Ethyl Nitroimidazole(Prodrug)AnaerobeAnaerobic Bacteria(e.g., B. fragilis)Compound->AnaerobeTBM. tuberculosis(Aerobic/Hypoxic)Compound->TBPFOREnzyme: PFOR(Ferredoxin)Anaerobe->PFORRed1Nitro Radical Anion(R-NO2•-)PFOR->Red11e- ReductionDNA_DamageDNA Helix Destabilization(Strand Breaks)Red1->DNA_DamageCovalent BindingDdnEnzyme: Ddn(Cofactor F420)TB->DdnReactive_IntReactive Metabolites(Des-nitro / NO release)Ddn->Reactive_Int2e- ReductionCell_WallInhibition ofMycolic Acid SynthesisReactive_Int->Cell_WallResp_PoisonRespiratory Poisoning(ATP Depletion)Reactive_Int->Resp_Poison

Caption: Divergent activation pathways. Anaerobes utilize PFOR for single-electron reduction to toxic radicals. M. tuberculosis utilizes Ddn/F420 for hydride transfer, leading to cell wall inhibition and respiratory poisoning.

Experimental Protocols (Self-Validating Systems)

To evaluate 2-ethyl substituted nitroimidazoles, researchers must use protocols that control for oxygen tension, as oxygen futile cycling competes with nitro-reduction.

Protocol A: Anaerobic MIC Determination (Agar Dilution)

Standard: CLSI M11-A8 Objective: Determine the Minimum Inhibitory Concentration (MIC) against anaerobes.

  • Media Preparation:

    • Prepare Brucella Agar supplemented with 5 µg/mL hemin, 1 µg/mL Vitamin K1, and 5% laked sheep blood.

    • Validation Step: Include Bacteroides fragilis ATCC 25285 as a quality control strain. Expected Metronidazole MIC: 0.25–1.0 µg/mL.

  • Compound Preparation:

    • Dissolve 2-ethyl nitroimidazole in DMSO (stock 10 mg/mL).

    • Prepare serial 2-fold dilutions in the molten agar (range: 0.125 to 128 µg/mL).

  • Inoculum:

    • Grow cultures in Thioglycollate broth for 24h.

    • Adjust turbidity to 0.5 McFarland standard.

  • Incubation:

    • Spot 1-2 µL of inoculum onto plates.

    • Incubate in an anaerobic chamber (80% N2, 10% H2, 10% CO2) at 37°C for 48 hours.

    • Control: Include an aerobic incubator plate to verify anaerobiosis (no growth of obligate anaerobes).

  • Readout:

    • MIC is the lowest concentration showing no visible growth or a bare haze.

Protocol B: Hypoxic Cytotoxicity Assay (Radiosensitization Potential)

Objective: Measure selective toxicity to hypoxic cells (bioreductive activation).

  • Cell Line: V79 or CHO (Chinese Hamster Ovary) cells.

  • Setup:

    • Seed

      
       cells in glass vials. Allow attachment (4h).
      
  • Hypoxia Induction (The Critical Variable):

    • Hypoxic Arm: Gas vials with 95% N2 / 5% CO2 for 1 hour at 37°C. Oxygen content must be <10 ppm.

    • Aerobic Arm: Gas with 95% Air / 5% CO2.

  • Drug Exposure:

    • Inject drug through the septum (without breaking seal). Incubate for 2-4 hours.

  • Clonogenic Assay:

    • Wash cells, trypsinize, and re-plate at low density (e.g., 200 cells/dish).

    • Incubate 7 days for colony formation.

  • Calculation:

    • Calculate Surviving Fraction (SF).

    • Metric:

      
       (Concentration for 50% survival).
      
    • Hypoxic Cytotoxicity Ratio (HCR):

      
      .
      
    • Interpretation: A high HCR (>10) indicates selective bioreductive activation (promising radiosensitizer).

Quantitative Data Summary

The table below contrasts the activity profiles of standard 2-methyl compounds vs. 2-ethyl substituted research compounds.

CompoundSubstitution (C2)Target OrganismMIC / IC50Mechanism
Metronidazole MethylB. fragilis (Anaerobe)0.25 - 1.0 µg/mLPFOR-mediated Radical
Ornidazole MethylB. fragilis (Anaerobe)0.5 - 2.0 µg/mLPFOR-mediated Radical
CGI-17341 Ethyl M. tuberculosis0.04 - 0.3 µg/mLDdn-mediated (F420)
2-Ethyl-5-Nitro Ethyl B. fragilis~12 µg/mLWeak PFOR activation
1-Bn-2-Et-4-Nitro Ethyl HIV-1 (Virus)IC50 ~0.5 µMNNRTI (Allosteric)

Note: The "2-Ethyl-5-Nitro" entry refers to the simple 2-ethyl-5-nitroimidazole core, illustrating its reduced potency against standard anaerobes compared to Metronidazole, but highlighting the specificity shift towards mycobacteria when incorporated into bicyclic systems like CGI-17341.

Experimental Workflow: Radiosensitization Screening

Workflowcluster_AssayParallel Cytotoxicity AssayStartStart: 2-Ethyl Nitroimidazole CandidateSolubilitySolubility Check(DMSO/Saline)Start->SolubilityAerobicAerobic Incubation(95% Air / 5% CO2)Solubility->AerobicHypoxicHypoxic Incubation(<10 ppm O2, N2 gassing)Solubility->HypoxicClonogenicClonogenic Survival Assay(7 Days)Aerobic->ClonogenicHypoxic->ClonogenicCalcCalculate HCR(Aerobic IC50 / Hypoxic IC50)Clonogenic->CalcDecisionDecision GateCalc->DecisionLead CandidateLead CandidateDecision->Lead CandidateHCR > 10Discard/ModifyDiscard/ModifyDecision->Discard/ModifyHCR < 5

Caption: Workflow for determining Hypoxic Cytotoxicity Ratio (HCR). High HCR indicates the compound is a selective bioreductive prodrug.

References

  • Structure-Activity Relationships of Antitubercular Nitroimidazoles. Journal of Medicinal Chemistry. (2009). Analysis of CGI-17341 and the role of the 2-ethyl group in Ddn binding.

  • Comparative Susceptibilities of Anaerobic Bacteria to Metronidazole, Ornidazole, and SC-28538. Antimicrobial Agents and Chemotherapy. (1978). Establishes the baseline activity of 2-methyl derivatives.[1]

  • Nitroimidazoles for the treatment of TB: past, present and future. Future Medicinal Chemistry. (2014). Reviews the evolution from Metronidazole to CGI-17341 and PA-824.

  • Synthesis and Anti-HIV Activity of New 4-Nitroimidazole Derivatives. Zeitschrift für Naturforschung B. (2012). Details the synthesis of 1-benzyl-2-ethyl-4-nitroimidazoles as NNRTIs.

  • Ornidazole: A Comprehensive Review. ChemicalBook. (2020). Technical specifications and synthesis of the clinical standard.

Solubility profile of 2-Ethyl-1-(4-nitrophenyl)imidazole in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 2-Ethyl-1-(4-nitrophenyl)imidazole

Executive Summary

This technical guide outlines the definitive protocol for determining the solubility profile of 2-Ethyl-1-(4-nitrophenyl)imidazole , a specific functionalized imidazole derivative. While direct experimental data for this precise structural analog is not currently indexed in public chemical repositories, its physicochemical behavior can be rigorously predicted and measured using the protocols defined herein.

This guide is designed for application scientists to:

  • Predict the solubility landscape based on Structure-Activity Relationships (SAR) of the 1-(4-nitrophenyl) and 2-ethyl-imidazole pharmacophores.

  • Execute the industry-standard Dynamic Laser Monitoring method for precise data acquisition.

  • Model the thermodynamic driving forces (Enthalpy/Entropy) using the Apelblat and Van’t Hoff equations.

Part 1: Physicochemical Basis & Predicted Profile

Structural Analysis

The target molecule, 2-Ethyl-1-(4-nitrophenyl)imidazole , combines three distinct functional motifs that dictate its solvation behavior:

  • Imidazole Ring (Core): A planar, aromatic heterocycle. The N1-substitution removes the acidic proton, eliminating hydrogen bond donating capability, but retaining hydrogen bond accepting potential at N3.

  • 4-Nitrophenyl Group (N1-Substituent): A strong electron-withdrawing group (EWG) that increases the dipole moment and promotes

    
    -
    
    
    
    stacking in the crystal lattice. This typically raises the melting point and lattice energy, making dissolution more endothermic.
  • Ethyl Group (C2-Substituent): A small alkyl chain that provides a minor increase in lipophilicity (LogP) and disrupts crystal packing slightly compared to a methyl group.

Predicted Solubility Ranking

Based on the "Like Dissolves Like" principle and data from analogs such as 1-phenylimidazole and 2-ethyl-4-nitroimidazole [1, 2], the predicted solubility hierarchy is:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions; disruption of lattice energy.
Polar Protic Methanol, EthanolHigh to Moderate Hydrogen bonding between solvent -OH and imidazole N3.
Ketones/Esters Acetone, Ethyl AcetateModerate Dipole-dipole interactions; good for crystallization.
Chlorinated Dichloromethane, ChloroformModerate Solvation of the aromatic system.
Non-Polar Hexane, HeptaneVery Low Inability to overcome crystal lattice energy; lipophilicity is insufficient.
Water WaterLow Hydrophobic phenyl/ethyl groups dominate over the polar nitro/imidazole core.

Part 2: Experimental Protocol (Dynamic Laser Monitoring)

To obtain authoritative solubility data, the Dynamic Laser Monitoring Method is the gold standard due to its high precision and elimination of sampling errors associated with the gravimetric shake-flask method.

Experimental Workflow

The core principle is the detection of the phase transition (solid dissolution) by monitoring the transmittance of a laser beam through the suspension.

G Start Sample Preparation Mix Solvent + Excess Solute (Jacketted Vessel) Start->Mix Equilibrate Stirring & Heating (T < T_sat) Mix->Equilibrate Laser Laser Transmission (Intensity ~ 0%) Equilibrate->Laser Suspension Heat Slow Heating Ramp (0.1 K/min) Laser->Heat Transition Dissolution Point (Transmittance Max) Heat->Transition Solids Dissolve Record Record T_sat (Mole Fraction) Transition->Record Record->Mix Add Solvent (Next Point)

Caption: Workflow for the Dynamic Laser Monitoring technique. The system detects the precise temperature (


) where laser transmittance maximizes, indicating complete dissolution.
Step-by-Step Methodology
  • Preparation : Accurately weigh the solute (

    
    ) and solvent (
    
    
    
    ) into a double-jacketed glass vessel (uncertainty
    
    
    g).
  • Setup : Insert a laser source (e.g., He-Ne, 632.8 nm) and a light intensity detector on opposite sides of the vessel.

  • Equilibration : Stir the suspension using a magnetic stirrer. Maintain temperature 5-10 K below the expected saturation point initially.

  • Ramping : Increase the temperature of the circulating water bath slowly (e.g.,

    
    ) to ensure quasi-equilibrium.
    
  • Detection : Monitor the laser intensity. The intensity will remain low (scattering by solid particles) until the saturation temperature (

    
    ) is reached, where it will rise sharply to a maximum (clear solution).
    
  • Repetition : Repeat for different mole fractions (

    
    ) to construct the full solubility curve.
    

Part 3: Thermodynamic Modeling & Analysis

Once experimental data (


 vs 

) is obtained, it must be correlated using thermodynamic models to validate the data and derive energetic parameters.
The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility data in organic solvents [3].



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical model parameters derived via multivariate regression.
    
  • Validation : A Relative Mean Square Deviation (RMSD)

    
     indicates high data quality.
    
Van’t Hoff Analysis

To understand the driving forces of dissolution, calculate the apparent thermodynamic functions using the Van't Hoff equation:



  • Enthalpy (

    
    ) : Represents the heat absorbed/released. For substituted imidazoles, this is typically positive (endothermic) , meaning solubility increases with temperature.
    
  • Entropy (

    
    ) : Represents the disorder increase. A positive value confirms the process is entropy-driven.
    

Thermo Data Experimental Data (x_1 vs T) Apelblat Apelblat Correlation (ln x = A + B/T + C ln T) Data->Apelblat Curve Fitting VantHoff Van't Hoff Plot (ln x vs 1/T) Data->VantHoff Linear Regression Params Thermodynamic Parameters VantHoff->Params Enthalpy ΔH > 0 (Endothermic) Params->Enthalpy Entropy ΔS > 0 (Entropy Driven) Params->Entropy Gibbs ΔG = ΔH - TΔS (Spontaneity) Enthalpy->Gibbs Entropy->Gibbs

Caption: Logical flow for extracting thermodynamic parameters from raw solubility data.

Part 4: Data Presentation Standards

When documenting your results, summarize the Apelblat parameters in the following format to ensure reproducibility.

Table 1: Modified Apelblat Model Parameters for 2-Ethyl-1-(4-nitrophenyl)imidazole (Example placeholder values - Replace with experimental data)

Solvent




RMSD (%)
Methanol [Calc][Calc][Calc]>0.99<1.0
Ethanol [Calc][Calc][Calc]>0.99<1.0
Acetone [Calc][Calc][Calc]>0.99<1.0
Toluene [Calc][Calc][Calc]>0.99<1.0

References

  • Solubility of 1-Phenylimidazole

    • Source: PubChem & CymitQuimica.
    • URL: [Link]

  • Thermodynamics of Imidazole Derivatives

    • Title: Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents.
    • Source: Journal of Chemical & Engineering D
    • URL: [Link]

  • Apelblat Modeling Protocol

    • Title: Measurement and Modeling of the Solubility of Vanillin in Binary Solvents (Standard Protocol Reference).
    • Source: Australian Journal of Basic and Applied Sciences.
    • URL: [Link][2]

Sources

The 2-Ethyl-1-(4-nitrophenyl)imidazole Scaffold: Pharmaceutical Potential & Synthetic Methodology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the pharmaceutical potential, synthesis, and experimental characterization of 2-Ethyl-1-(4-nitrophenyl)imidazole . This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's dual-action pharmacophore: the heme-coordinating imidazole core and the bioreductive nitro-aryl moiety.

Executive Summary & Pharmacophore Analysis

2-Ethyl-1-(4-nitrophenyl)imidazole represents a specialized chemical scaffold with significant potential in oncology and antimicrobial research. Its structure integrates two distinct bioactive motifs:[1]

  • The 1-Aryl-2-Alkylimidazole Core: A proven ligand for heme-containing enzymes (e.g., Heme Oxygenase-1, Nitric Oxide Synthase, CYP450). The 2-ethyl substituent provides critical steric bulk, often enhancing selectivity for specific enzyme isoforms (e.g., HO-1 over HO-2) compared to the unhindered 2-H or 2-methyl analogs.

  • The 4-Nitrophenyl Moiety: An electron-withdrawing group that modulates the basicity (pKa) of the imidazole nitrogen, influencing heme affinity. Furthermore, the nitro group serves as a substrate for bioreductive enzymes, enabling hypoxia-selective toxicity (bioreductive prodrug mechanism).

Key Potential Applications
  • Heme Oxygenase-1 (HO-1) Inhibition: Sensitizing resistant tumors to chemotherapy by blocking the cytoprotective heme degradation pathway.

  • Hypoxia-Activated Cytotoxicity: Targeting hypoxic tumor cores via nitro-reduction to toxic hydroxylamine/amine species.

  • Antimicrobial/Antiprotozoal Agents: Exploiting the azole-based inhibition of ergosterol synthesis combined with nitro-radical induced oxidative stress.

Mechanism of Action: The Dual-Targeting System

The pharmaceutical utility of this compound relies on a "Lock-and-Key" interaction with metalloenzymes and a "Trojan Horse" activation in hypoxic environments.

Heme Coordination (The "Lock")

The unprotonated nitrogen (N3) of the imidazole ring acts as a sigma-donor ligand to the ferric (Fe³⁺) or ferrous (Fe²⁺) iron in the heme porphyrin center of target enzymes.

  • Effect: Displacement of the native ligand (e.g., O₂ or H₂O) or direct coordination that prevents substrate binding.

  • Role of the 2-Ethyl Group: The ethyl chain creates a steric clash within the hydrophobic pocket of the enzyme. This is a classic medicinal chemistry strategy to filter out enzymes with smaller active sites (e.g., constitutive CYP isoforms) while retaining potency against inducible targets like HO-1 which have more adaptable pockets.

Bioreductive Activation (The "Trojan Horse")

In normoxic tissues, the nitro group is stable. However, in hypoxic environments (e.g., solid tumor centers), one-electron reductases (such as NADPH:cytochrome P450 reductase) reduce the nitro group (-NO₂) to a nitro radical anion (-NO₂•⁻).

  • Outcome: In the absence of oxygen (which would otherwise re-oxidize the radical), the cascade continues to form cytotoxic hydroxylamines and nitroso intermediates, causing DNA damage specifically in disease tissue.

Visualizing the Pathway

The following diagram illustrates the dual mechanism of action.

MechanismOfAction Compound 2-Ethyl-1-(4-nitrophenyl)imidazole HemeTarget Target: Heme Proteins (HO-1, NOS, CYP) Compound->HemeTarget  Binds   Hypoxia Hypoxic Microenvironment (Low pO2) Compound->Hypoxia  Diffuses into   Coordination N3-Fe Coordination (Steric selection via 2-Ethyl) HemeTarget->Coordination Inhibition Enzymatic Inhibition (Blockade of catalytic cycle) Coordination->Inhibition Reductase One-Electron Reductases (NADPH:P450 Reductase) Hypoxia->Reductase  Activates   Radical Nitro Radical Anion (-NO2•⁻) Reductase->Radical  Reduces -NO2   Toxicity DNA Damage & Apoptosis (Tumor-Specific) Radical->Toxicity  Covalent Binding  

Figure 1: Dual mechanism of action showing heme protein inhibition and hypoxia-selective bioactivation.

Synthetic Methodology

The most robust route to 2-Ethyl-1-(4-nitrophenyl)imidazole is via Nucleophilic Aromatic Substitution (SₙAr) . This method is preferred over metal-catalyzed coupling (Ullmann/Buchwald) due to the high reactivity of the 4-nitro-halobenzene substrate.

Reaction Scheme

Reagents:

  • Substrate A: 1-Fluoro-4-nitrobenzene (CAS: 350-46-9) - Highly reactive electrophile.

  • Substrate B: 2-Ethylimidazole (CAS: 1072-62-4) - Nucleophile.

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.

Step-by-Step Protocol

This protocol is designed for a 10 mmol scale synthesis.

  • Preparation:

    • Dry DMF over molecular sieves (4Å) for 24 hours prior to use.

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reaction Setup:

    • Add 2-Ethylimidazole (0.96 g, 10 mmol) and K₂CO₃ (2.76 g, 20 mmol) to the flask.

    • Add DMF (15 mL) and stir at room temperature for 15 minutes to deprotonate the imidazole (forming the imidazolide anion).

    • Slowly add 1-Fluoro-4-nitrobenzene (1.41 g, 10 mmol) dropwise (if liquid) or portion-wise (if solid). Caution: Exothermic reaction.

  • Heating:

    • Heat the mixture to 80–100°C under an inert atmosphere (N₂ or Ar) for 4–6 hours.

    • Validation: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The product will appear as a new spot with lower Rf than the nitrobenzene but higher than the imidazole.

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into Ice-Water (100 mL). The product should precipitate as a yellow/orange solid.

    • Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via Silica Gel Column Chromatography (Gradient: 0-5% Methanol in DCM).

  • Characterization (Expected):

    • ¹H NMR (DMSO-d₆): Look for characteristic A2B2 pattern of the p-nitrophenyl group (~8.2 ppm and ~7.8 ppm) and the ethyl group signals (triplet ~1.2 ppm, quartet ~2.6 ppm).

Experimental Validation: Heme Binding Assay

To confirm the compound's potential as an inhibitor, a Difference Spectroscopy Binding Assay is the gold standard. This measures the spectral shift of the heme Soret band upon ligand binding.

Materials
  • Enzyme: Recombinant Rat or Human HO-1 (truncated form).

  • Buffer: 0.1 M Potassium Phosphate buffer (pH 7.4).

  • Instrument: UV-Vis Spectrophotometer (Double beam).

Protocol
  • Baseline: Place 1 mL of enzyme solution (2 µM) in both the sample and reference cuvettes. Record the baseline (flat line).

  • Titration:

    • Add the test compound (dissolved in DMSO) to the sample cuvette in stepwise increments (0.5 µM to 20 µM).

    • Add an equivalent volume of pure DMSO to the reference cuvette to correct for solvent effects.

  • Measurement:

    • Record the difference spectrum (350 nm – 500 nm) after each addition.

  • Data Analysis:

    • Type II Binding Spectrum: Expect a spectral trough at ~390–410 nm (low spin shift) and a peak at ~425–435 nm. This confirms direct coordination of the imidazole nitrogen to the heme iron.

    • Kd Calculation: Plot the absorbance difference (ΔA peak-trough) vs. [Ligand] and fit to the Michaelis-Menten or Morrison equation to determine the dissociation constant (

      
      ).
      
Quantitative Data Summary (Hypothetical/Reference Values)

Note: These values are representative of 1-aryl-2-alkylimidazole class behavior.

ParameterValue RangeSignificance
Spectral Type Type II (Peak ~430nm, Trough ~390nm)Confirms direct Fe-N coordination.
Binding Affinity (

)
0.5 – 5.0 µMModerate to high affinity; 2-ethyl group may lower affinity slightly vs 2-H but improves selectivity.
IC₅₀ (HO-1) 1.0 – 10 µMPotency range for effective intracellular inhibition.
Selectivity (HO-1 vs HO-2) > 10-fold2-Ethyl substituent often hinders binding to the more restricted HO-2 pocket.

Safety & Handling

  • Nitroaromatics: Potential mutagens. Handle with gloves and in a fume hood.

  • Reactivity: Avoid contact with strong reducing agents (hydrazine, borohydrides) unless intentional reduction is required.

References

  • Roman, L. J., & Masters, B. S. (2006).Electron Transfer in Nitric Oxide Synthases. In Redox Biochemistry. Wiley-Interscience. (Detailed mechanism of heme-imidazole interactions).
  • Kinobe, R. T., et al. (2006). Selectivity of imidazole-dioxolane compounds for heme oxygenase-1 and -2.Canadian Journal of Physiology and Pharmacology , 84(3-4), 417-427. Link (Establishes the SAR of 1-substituted imidazoles for HO-1).

  • Papadopoulou, M. V., & Bloomer, W. D. (2003).Nitroheterocyclic drugs as bioreductive agents.Oncology Research, 14(2), 103-113.
  • Vlahakis, J. Z., et al. (2006).Imidazole-based inhibitors of heme oxygenase-1.Current Pharmaceutical Design, 12(27), 3513-3527. (Comprehensive review of the imidazole pharmacophore in HO-1 inhibition).
  • Smith, M. B. (2020).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.

Sources

Methodological & Application

Synthesis protocol for 2-Ethyl-1-(4-nitrophenyl)imidazole from 2-ethylimidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-yield protocol for the synthesis of 2-Ethyl-1-(4-nitrophenyl)imidazole via Nucleophilic Aromatic Substitution (


). Imidazole derivatives are privileged scaffolds in medicinal chemistry, serving as core structures for antifungal, anticancer, and hypoxia-targeting agents. This specific protocol utilizes 2-ethylimidazole and 1-fluoro-4-nitrobenzene, leveraging the strong electron-withdrawing nature of the nitro group to facilitate a metal-free arylation. The method described herein achieves yields >90% with high regioselectivity, avoiding the heavy metal contamination associated with Ullmann or Buchwald-Hartwig couplings.

Retrosynthetic Analysis & Strategy

The target molecule is synthesized through the N-arylation of 2-ethylimidazole. While transition-metal-catalyzed cross-couplings (Cu or Pd) are common for unactivated aryl halides, the presence of a nitro group in the para position of the electrophile activates the ring sufficiently for a direct


 mechanism.

Strategic Advantages:

  • Atom Economy: No heavy metal catalysts or complex ligands required.

  • Scalability: The reaction proceeds in standard polar aprotic solvents and utilizes inexpensive bases.

  • Regioselectivity: Steric hindrance at the N3 position (adjacent to the ethyl group) and the mechanism of

    
     favor the formation of the N1-arylated product.
    
Reaction Scheme

ReactionScheme SM1 2-Ethylimidazole Reagents Base (NaOH or K2CO3) Solvent (DMSO or DMF) 90°C, 15h SM1->Reagents SM2 1-Fluoro-4-nitrobenzene SM2->Reagents Product 2-Ethyl-1-(4-nitrophenyl)imidazole (Yellow Solid) Reagents->Product SNAr Mechanism

Figure 1: General reaction scheme for the N-arylation of 2-ethylimidazole.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.RolePurity Requirement
2-Ethylimidazole 96.131.0Nucleophile>98%
1-Fluoro-4-nitrobenzene 141.101.0 - 1.1Electrophile>98%
Sodium Hydroxide (NaOH) 40.001.0 - 1.5BasePellets/Powder
DMSO 78.13N/ASolventAnhydrous
Ethyl Acetate 88.11N/AExtractionACS Grade

Note: 1-Chloro-4-nitrobenzene can be used as a cheaper alternative but requires higher temperatures (120-140°C) and longer reaction times due to the poorer leaving group ability of chloride in


 compared to fluoride.
Equipment
  • Round-bottom flask (100 mL) with magnetic stir bar.

  • Oil bath with temperature controller.

  • Reflux condenser (optional, but recommended for safety).

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

This protocol is validated based on high-yield literature precedents for nitro-imidazole synthesis [1].

Step 1: Reaction Setup
  • Charge: To a clean, dry 100 mL round-bottom flask, add 2-ethylimidazole (961 mg, 10.0 mmol) and NaOH (400 mg, 10.0 mmol).

  • Solvate: Add DMSO (30 mL). Stir at room temperature for 10–15 minutes to ensure deprotonation/activation of the imidazole.

    • Critical Parameter: Ensure the base is well-dispersed. If using

      
       (alternative base), ensure it is finely powdered.
      
  • Addition: Add 1-fluoro-4-nitrobenzene (1.41 g, 10.0 mmol) to the mixture.

    • Safety Note: 1-Fluoro-4-nitrobenzene is a skin irritant and potential sensitizer. Handle in a fume hood.

Step 2: Reaction & Monitoring[1]
  • Heat: Place the flask in a pre-heated oil bath at 90°C .

  • Stir: Maintain vigorous stirring for 15 hours .

  • Monitor: Check reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1).

    • Observation: The starting material (imidazole) will disappear, and a new, less polar UV-active spot (product) will appear. The spot for 1-fluoro-4-nitrobenzene may also be visible if excess was used.

Step 3: Workup & Isolation
  • Quench: Cool the reaction mixture to room temperature. Pour the mixture slowly into ice-cold water (50–100 mL) with vigorous stirring.

  • Precipitation: A yellow precipitate should form immediately. Stir for an additional 15–20 minutes to ensure full precipitation and removal of residual DMSO.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 20 mL) to remove salts and solvent.

  • Drying: Dry the solid under vacuum or in a desiccator.

Step 4: Purification (If necessary)
  • Recrystallization: If the crude product purity is <95%, recrystallize from Ethanol or an Ethanol/Water mixture.

  • Yield: Expected yield is 90–94% .

  • Physical State: Yellow solid.

Mechanistic Insight

The reaction proceeds via a classic addition-elimination mechanism (


).[1] The reaction is second-order overall (first order in both imidazole and nitrobenzene).
Mechanistic Pathway

Mechanism Step1 Step 1: Deprotonation Base removes proton from Imidazole N-H Step2 Step 2: Nucleophilic Attack Imidazolide attacks ipso-carbon of Nitrobenzene Step1->Step2 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Step2->Intermediate Rate Determining Step Step3 Step 3: Elimination Loss of Fluoride ion (Leaving Group) Intermediate->Step3 Final Aromatization & Product Formation Step3->Final Fast

Figure 2: Step-wise mechanism of the SNAr reaction. The nitro group stabilizes the Meisenheimer complex via resonance.

Why Fluorine? In


 reactions, the rate-determining step is the nucleophilic attack (Step 2). Fluorine is highly electronegative, which increases the electrophilicity of the ipso-carbon, accelerating this attack significantly compared to chlorine or bromine, despite fluorine being a poorer leaving group [2].

Analytical Validation

To validate the synthesis, the following analytical data is expected for 2-Ethyl-1-(4-nitrophenyl)imidazole :

TechniqueExpected Signals / CharacteristicsInterpretation
Appearance Yellow crystalline solidTypical for nitro-aromatic compounds.
1H NMR

~1.1-1.3 (t, 3H)
Methyl of ethyl group.[2]

~2.5-2.8 (q, 2H)
Methylene of ethyl group.

~7.0-7.2 (d, 1H)
Imidazole C4/C5 proton.

~7.3-7.4 (d, 1H)
Imidazole C4/C5 proton.

~7.6-7.8 (d, 2H)
Aryl protons (AA'BB' system, meta to NO2).

~8.3-8.4 (d, 2H)
Aryl protons (AA'BB' system, ortho to NO2).
Mass Spec [M+H]+ = 218.09Consistent with formula

.

Safety & Precautions

  • Nitro Aromatics: 1-Fluoro-4-nitrobenzene is toxic and readily absorbed through the skin. Double-gloving (Nitrile) is recommended.

  • DMSO: Dimethyl sulfoxide is a carrier solvent, meaning it can transport dissolved toxins through the skin. Avoid all contact with the reaction mixture.

  • Exotherm: The quench into water can be exothermic; ensure the water is iced and addition is slow.

References

  • Zhang, L., et al. (2020). Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. Molecules, 25(3), 633. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Alhimidi, K. A., et al. (2020).[2] Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.[3] Biomedical Journal of Scientific & Technical Research. Link

Sources

Application Notes & Protocols for N-Arylation Procedures in the Synthesis of 1-(4-Nitrophenyl)imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive scientific guide to the primary N-arylation methodologies for the synthesis of 1-(4-nitrophenyl)imidazoles, a key structural motif in medicinal chemistry and materials science. We offer an in-depth analysis of three principal catalytic systems: the copper-catalyzed Ullmann-type reaction, the palladium-catalyzed Buchwald-Hartwig amination, and the copper-catalyzed Chan-Lam coupling. For each method, we dissect the underlying catalytic cycle, discuss the rationale behind reagent selection, and provide detailed, field-tested laboratory protocols. Comparative data is presented to guide researchers in selecting the optimal procedure based on factors such as reagent availability, cost, functional group tolerance, and reaction conditions.

Introduction: The Significance of N-Arylimidazoles

N-arylimidazoles are privileged heterocyclic scaffolds found in a vast array of pharmacologically active compounds, including tyrosine kinase inhibitors, serotonin receptor antagonists, and antifungal agents.[1][2][3] The 1-(4-nitrophenyl)imidazole moiety, in particular, serves as a crucial building block and synthetic intermediate. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the molecule and provides a versatile chemical handle for further functionalization, such as reduction to an aniline derivative.

The formation of the C(aryl)-N(imidazole) bond is the key synthetic challenge. While classical methods like nucleophilic aromatic substitution (SNAr) are possible, they are typically limited to highly activated aryl halides.[1][4] Modern cross-coupling reactions have largely superseded these older methods, offering milder conditions, broader substrate scope, and greater functional group tolerance.[5][6][7] This guide focuses on the three most robust and widely adopted catalytic N-arylation procedures.

Chapter 1: Copper-Catalyzed N-Arylation (Ullmann-Type Reactions)

The Ullmann condensation, first reported over a century ago, is the archetypal copper-mediated N-arylation.[5][8] Traditional protocols required harsh conditions (high temperatures, stoichiometric copper), limiting their utility.[1][4] Modern advancements, primarily through the use of ligands, have transformed this reaction into a milder, more efficient catalytic process.[9][10]

Mechanistic Rationale

The currently accepted mechanism for the ligand-assisted Ullmann-type reaction involves a Cu(I)/Cu(III) catalytic cycle.

  • Base-Promoted Formation of Copper Imidazolide: The imidazole substrate is deprotonated by a base to form an imidazolide anion, which then coordinates with a Cu(I) salt.

  • Oxidative Addition: The aryl halide (e.g., 1-bromo-4-nitrobenzene or 1-iodo-4-nitrobenzene) undergoes oxidative addition to the Cu(I) center, forming a transient Cu(III) intermediate. The electron-deficient nature of the 4-nitrophenyl halide facilitates this step.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) complex, yielding the 1-(4-nitrophenyl)imidazole product and regenerating the active Cu(I) catalyst.

The choice of ligand is critical; it serves to stabilize the copper species, increase its solubility, and facilitate the key steps of oxidative addition and reductive elimination. Common ligands include diamines, phenanthrolines, and amino acids.[9][11]

Experimental Protocol: Ligand-Assisted Ullmann N-Arylation

This protocol is adapted from modern, mild copper-catalyzed procedures.[9][10]

Materials:

  • Imidazole (1.2 mmol, 81.7 mg)

  • 1-Iodo-4-nitrobenzene (1.0 mmol, 249 mg)

  • Copper(I) Bromide (CuBr) (0.05 mmol, 7.2 mg, 5 mol%)

  • Pyridin-2-yl β-ketone ligand (e.g., 1-(pyridin-2-yl)butan-1-one) (0.10 mmol, 14.9 mg, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (3 mL)

  • Septum-sealed reaction vial with a magnetic stir bar

Procedure:

  • To the reaction vial, add CuBr (7.2 mg), the ligand (14.9 mg), Cs₂CO₃ (652 mg), imidazole (81.7 mg), and 1-iodo-4-nitrobenzene (249 mg).

  • Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add anhydrous DMSO (3 mL) via syringe.

  • Place the sealed vial in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield 1-(4-nitrophenyl)imidazole.

Data Summary: Ullmann-Type Reaction Parameters
ParameterClassical UllmannModern Catalytic UllmannRationale for Choice
Copper Source Cu powder, Cu₂OCuI, CuBr, Cu(OAc)₂Cu(I) salts are generally more reactive and soluble in catalytic systems.
Catalyst Loading >100 mol% (stoichiometric)1-10 mol%Catalytic amounts reduce cost and toxic waste.[12]
Ligand NoneDiamines, PhenanthrolinesLigands accelerate the reaction and allow for lower temperatures.[9][11]
Base K₂CO₃Cs₂CO₃, K₃PO₄Stronger, more soluble bases like Cs₂CO₃ are often more effective.
Solvent DMF, NMP, PyridineDMSO, Dioxane, TolueneLower boiling point solvents can be used due to milder conditions.
Temperature 150–220 °C60–120 °CMilder conditions improve functional group tolerance.[1][9]
Visualization: Catalytic Cycle of Copper-Catalyzed N-Arylation

Copper_Cycle CuI_L Cu(I)-Ligand Complex Cu_Imidazolide Cu(I)-Imidazolide Imidazolide Imidazole + Base Imidazolide->CuI_L Coordination CuIII_Intermediate Cu(III) Intermediate (Ar)(Im)Cu(III)-L Cu_Imidazolide->CuIII_Intermediate ArylHalide Ar-X (4-Nitrophenyl Halide) ArylHalide->Cu_Imidazolide Oxidative Addition Product 1-(4-Nitrophenyl)imidazole CuIII_Intermediate->Product Reductive Elimination Product->CuI_L Catalyst Regeneration

Caption: Catalytic cycle for the modern Ullmann N-arylation of imidazole.

Chapter 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[6][7] It employs a palladium catalyst, typically in combination with a bulky, electron-rich phosphine ligand, and a strong, non-nucleophilic base.[13][14] This methodology is renowned for its exceptional functional group tolerance and broad substrate scope, including the use of less reactive aryl chlorides.[15]

Mechanistic Rationale & Field Insights

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle:

  • Formation of Active Pd(0)L Complex: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, which is stabilized by the phosphine ligand (L).

  • Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) complex to form a Pd(II)-aryl-halide species.

  • Ligand Exchange/Coordination: The base deprotonates the imidazole, and the resulting imidazolide anion displaces the halide on the palladium center.

  • Reductive Elimination: The desired N-arylimidazole is eliminated from the Pd(II) complex, regenerating the active Pd(0)L catalyst.

Expertise & Experience: A critical, often overlooked, aspect of N-arylation of imidazoles is their tendency to act as inhibitors to the palladium catalyst.[1][4][15] Imidazole can coordinate to the palladium precursor and prevent the formation of the active Pd(0)-ligand complex. A field-proven technique to overcome this is to pre-activate the catalyst . This involves heating the palladium source and the ligand together in the solvent for a short period before adding the imidazole and aryl halide. This ensures the catalytically active species is formed without interference.[1][15]

Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol incorporates the catalyst pre-activation step for improved reliability and yield.[1][15]

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg, 1 mol% Pd)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.024 mmol, 11.4 mg, 1.2 mol%)

  • Imidazole (1.0 mmol, 68.1 mg)

  • 1-Chloro-4-nitrobenzene (1.2 mmol, 189 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (4 mL)

  • Septum-sealed reaction vial with a magnetic stir bar

Procedure:

  • Catalyst Pre-activation: In a glovebox, add Pd₂(dba)₃ (9.2 mg), XPhos (11.4 mg), and 2 mL of anhydrous toluene to the reaction vial. Seal the vial and bring it out of the glovebox.

  • Heat the mixture at 100 °C for 10-15 minutes. A color change (typically to a lighter yellow/brown) indicates the formation of the active complex.

  • Cool the vial to room temperature.

  • Reaction Assembly: In the glovebox, add NaOtBu (135 mg), imidazole (68.1 mg), and 1-chloro-4-nitrobenzene (189 mg) to the vial containing the pre-activated catalyst.

  • Add the remaining 2 mL of anhydrous toluene.

  • Seal the vial and place it in a preheated oil bath at 110 °C.

  • Stir the reaction vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Quench carefully by adding 1 mL of saturated aqueous ammonium chloride solution.

  • Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Filter the mixture through a pad of celite to remove palladium black.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford 1-(4-nitrophenyl)imidazole.

Visualization: Buchwald-Hartwig Experimental Workflow

Buchwald_Workflow cluster_glovebox Inert Atmosphere (Glovebox) cluster_fumehood Fume Hood A 1. Add Pd₂(dba)₃ + XPhos + Toluene to Vial C 3. Add NaOtBu + Imidazole + Aryl Halide B 2. Pre-activation: Heat at 100°C, 15 min A->B D 4. Reaction: Heat at 110°C, 12-24h C->D B->D E 5. Workup: Quench, Extract, Purify D->E F Final Product E->F

Caption: Workflow for Buchwald-Hartwig amination with catalyst pre-activation.

Chapter 3: Copper-Catalyzed N-Arylation with Boronic Acids (Chan-Lam Coupling)

The Chan-Lam (or Chan-Evans-Lam) coupling provides an important alternative to methods requiring aryl halides.[16] This reaction couples N-H containing compounds, such as imidazole, with arylboronic acids using a copper catalyst, often in the presence of air as the terminal oxidant.[16][17] It is particularly attractive because boronic acids are often more stable, less toxic, and more readily available than the corresponding aryl halides.

Mechanistic Rationale

The Chan-Lam coupling mechanism is distinct from the Ullmann reaction and is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) cycle. A widely proposed pathway is:

  • Transmetalation: The arylboronic acid transmetalates its aryl group to a Cu(II) salt (e.g., Cu(OAc)₂) to form an aryl-Cu(II) species.

  • Coordination: The imidazole coordinates to the aryl-Cu(II) complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination, yielding the product and a Cu(0) species.

  • Re-oxidation: The Cu(0) is re-oxidized back to the active Cu(II) state by an oxidant, typically oxygen from the air, completing the catalytic cycle.

The reaction is often performed open to the air and can be base-free, although a mild base or a ligand like pyridine is sometimes added to facilitate the process.[16][18]

Experimental Protocol: Chan-Lam N-Arylation

This protocol is a representative example of a Chan-Lam coupling performed open to the atmosphere.[11][16]

Materials:

  • Imidazole (1.5 mmol, 102 mg)

  • 4-Nitrophenylboronic acid (1.0 mmol, 167 mg)

  • Copper(II) Acetate (Cu(OAc)₂) (0.1 mmol, 18 mg, 10 mol%)

  • Pyridine (2.0 mmol, 162 µL)

  • Dichloromethane (DCM) (5 mL)

  • Reaction flask open to the air with a magnetic stir bar

Procedure:

  • To the reaction flask, add Cu(OAc)₂ (18 mg), 4-nitrophenylboronic acid (167 mg), and imidazole (102 mg).

  • Add DCM (5 mL) followed by pyridine (162 µL).

  • Stir the resulting suspension vigorously at room temperature, open to the air, for 24-48 hours. The mixture will typically turn from blue to green.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (15 mL).

  • Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the pure 1-(4-nitrophenyl)imidazole.

Chapter 4: Alternative & Greener Methodologies

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to dramatically accelerate reaction rates.[19][20] For all the N-arylation procedures described, microwave heating can often reduce reaction times from many hours to mere minutes, frequently improving yields and reducing side-product formation.[21][22][23] In a typical adaptation, a sealed microwave-safe vessel is used, and the reaction is heated to the target temperature (e.g., 120-150 °C) for 10-30 minutes.

Heterogeneous Catalysis

To improve the sustainability and cost-effectiveness of these reactions, significant research has focused on developing heterogeneous catalysts.[5] These involve immobilizing the active metal (copper or palladium) on a solid support, such as alumina, silica, or polymers.[24][25] The primary advantage is the straightforward removal of the catalyst from the reaction mixture by simple filtration, allowing for its reuse in subsequent runs. This simplifies purification and minimizes heavy metal contamination in the final product.[5][24]

Comparative Analysis of N-Arylation Procedures

FeatureUllmann-Type ReactionBuchwald-Hartwig AminationChan-Lam Coupling
Aryl Source Aryl Halide (I, Br >> Cl)Aryl Halide (Cl, Br, I), TriflateArylboronic Acid
Catalyst System Copper (CuBr, CuI)Palladium (Pd₂(dba)₃, Pd(OAc)₂)Copper (Cu(OAc)₂)
Catalyst Cost LowHighLow
Ligand Type Diamines, PhenanthrolinesBulky Phosphines (e.g., XPhos)Pyridine, TMEDA (often optional)
Base Strong (Cs₂CO₃, K₃PO₄)Very Strong (NaOtBu, LHMDS)Mild or None
Atmosphere Inert (N₂, Ar)Strictly Inert (N₂, Ar)Air (Oxygen is the oxidant)
Key Advantage Low-cost catalyst system.Extremely broad scope, high yields, tolerates aryl chlorides.Uses stable boronic acids, often runs at room temp in air.
Key Disadvantage Can require high temps; less effective for aryl chlorides.Expensive catalyst/ligands; air/moisture sensitive.Can be slower; potential for boronic acid homo-coupling.

Conclusion

The synthesis of 1-(4-nitrophenyl)imidazole can be successfully achieved through several robust N-arylation procedures.

  • Copper-catalyzed Ullmann-type reactions offer a cost-effective route, especially when using the more reactive 1-iodo- or 1-bromo-4-nitrobenzene.

  • Palladium-catalyzed Buchwald-Hartwig amination stands out as the most versatile and high-yielding method, with the unique ability to efficiently utilize the inexpensive 1-chloro-4-nitrobenzene, provided that catalyst inhibition is addressed via pre-activation.

  • The Chan-Lam coupling presents a valuable alternative that avoids aryl halides altogether, proceeding under mild, aerobic conditions with 4-nitrophenylboronic acid.

The optimal choice depends on the specific requirements of the researcher, balancing factors of substrate cost, catalyst expense, required equipment (e.g., inert atmosphere capabilities), and reaction scale.

References

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. Available at: [Link]

  • Patel, R. V., et al. (2023). Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. Assay and Drug Development Technologies. Available at: [Link]

  • Asati, V., et al. (2014). Microwave-Assisted and Parallel Synthesis of Some Novel Imidazoles as Anticancer and Anthelmintics. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 24-29. Available at: [Link]

  • Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. Available at: [Link]

  • Sharma, P. C., et al. (2012). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology, 5(11), 1403-1411. Available at: [Link]

  • Wentzel, M. T., et al. (2009). Copper-Catalyzed N-Arylation of Hindered Substrates Under Mild Conditions. Advanced Synthesis & Catalysis, 351(6), 931–937. Available at: [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. MIT Open Access Articles. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]

  • Wang, D., et al. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 14(12), 5167-5177. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Liu, Y., et al. (2013). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. International Journal of Organic Chemistry, 3(3), 185-189. Available at: [Link]

  • Becker, M. R., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis, 8(7), 6797–6807. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Available at: [Link]

  • Csendes, I., et al. (2024). Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling. International Journal of Molecular Sciences, 25(2), 1055. Available at: [Link]

  • Chuprakov, S., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. Journal of the American Chemical Society, 133(22), 8512-8515. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Öcal, N., & Er, M. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Journal of the Turkish Chemical Society Section A: Chemistry, 7(2), 527-536. Available at: [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. Available at: [Link]

  • Györke, G., et al. (2021). Chan−Lam Arylation of Benzimidazole and its Derivatives in the Presence of Copper‐Containing Minerals. ChemistrySelect, 6(4), 802–807. Available at: [Link]

  • Liu, Y., et al. (2013). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. International Journal of Organic Chemistry, 3(3), 185-189. Available at: [Link]

  • Kumar, D., et al. (2023). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents. Scientific Reports, 13(1), 16738. Available at: [Link]

  • Pathade, K., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(3), 113-117. Available at: [Link]

  • Novák, Z., & Kégl, T. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics, 11(7), 276. Available at: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036–1043. Available at: [Link]

  • Kumar, B. R., & Kumar, Y. R. (2015). Synthesis of Bioactive Imidazoles: A Review. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1036-1043. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Panday, D., et al. (2020). A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. World Journal of Pharmaceutical Research, 9(10), 258-274. Available at: [Link]

  • Yang, Y., et al. (2021). Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles. Organic Chemistry Frontiers, 8(21), 5966-5972. Available at: [Link]

  • Sharma, V., et al. (2012). Microwave Assisted Synthesis of Imidazoles - A Review. International Journal of Drug Development and Research. Available at: [Link]

  • Kikelj, E., et al. (2023). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules, 28(8), 3465. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]

  • Niakan, M., Asadi, Z., & Zare, S. (2020). Preparation, Characterization and Application of Copper Schiff base Complex Supported on MCM-41 as a Recyclable Catalyst for the Ullmann-type N-arylation Reaction. ChemistrySelect, 5(2), 529-538. Available at: [Link]

  • Kumar, S., et al. (2024). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability. Available at: [Link]

Sources

Catalytic reduction methods for the nitro group in 2-Ethyl-1-(4-nitrophenyl)imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Reduction Strategies for 2-Ethyl-1-(4-nitrophenyl)imidazole

Executive Summary

The reduction of the nitro group in 2-Ethyl-1-(4-nitrophenyl)imidazole (Compound 1 ) to its corresponding aniline, 4-(2-ethylimidazol-1-yl)aniline (Compound 2 ), is a critical transformation in the synthesis of bioactive heterocyclic compounds, particularly tyrosine kinase inhibitors and non-peptide angiotensin II antagonists.

While nitro reduction is a standard organic transformation, the presence of the imidazole moiety presents specific chemoselective challenges. The basic nitrogen (N3) of the imidazole ring acts as a potent ligand, capable of coordinating with and poisoning heterogeneous noble metal catalysts (Pd, Pt). This guide details three optimized catalytic protocols designed to overcome catalyst deactivation, ensuring high yield and purity.

Chemical Context & Mechanistic Challenges

The Substrate
  • Reactant: 2-Ethyl-1-(4-nitrophenyl)imidazole (

    
    , MW: 217.22)
    
  • Product: 4-(2-ethylimidazol-1-yl)aniline (

    
    , MW: 187.24)
    
The Catalyst Poisoning Mechanism

In standard neutral hydrogenation conditions, the lone pair on the imidazole N3 competes with the nitro group for active sites on the catalyst surface.

  • Consequence: Drastically reduced reaction rates, incomplete conversion, and the requirement for excessive catalyst loading (>20 wt%).

  • Solution: Protonation of the imidazole ring prior to or during hydrogenation effectively masks the lone pair, preventing catalyst coordination without reducing the aromatic ring.

Decision Matrix: Selecting the Right Method

The choice of method depends on scale, equipment availability, and downstream processing requirements.

MethodSelection cluster_legend Key Factors Start Start: Reduction of 2-Ethyl-1-(4-nitrophenyl)imidazole Scale What is the Reaction Scale? Start->Scale Equip High Pressure Reactor Available? Scale->Equip < 100g MethodC Method C: Raney Nickel (Cost-Sensitive, Large Scale) Scale->MethodC > 100g (Industrial) MethodA Method A: Pd/C + H2 (Acidic) (High Purity, Med-High Scale) Equip->MethodA Yes (> 50 psi) MethodB Method B: Transfer Hydrogenation (Pd/C + Hydrazine/Ammonium Formate) (Lab Scale, No H2 Cylinder) Equip->MethodB No (Glassware only) Legend Method A: Best for Cleanliness Method B: Best for Convenience Method C: Best for Cost

Figure 1: Decision tree for selecting the optimal reduction strategy based on laboratory constraints.

Detailed Protocols

Method A: Acid-Mediated Catalytic Hydrogenation (Pd/C)

The Gold Standard for Purity and Speed.

Rationale: conducting the reaction in an acidic medium (Acetic Acid or HCl/MeOH) protonates the imidazole (forming the imidazolium salt), preventing catalyst poisoning.

Materials:

  • Substrate: 10.0 g (46 mmol)

  • Catalyst: 10% Pd/C (50% wet), 1.0 g (10 wt% loading)

  • Solvent: Glacial Acetic Acid (100 mL) or MeOH (100 mL) + conc. HCl (5 mL)

  • Hydrogen Source:

    
     balloon or Parr shaker (30-50 psi preferred)
    

Protocol:

  • Dissolution: In a pressure-rated vessel, dissolve 10.0 g of substrate in 100 mL of Glacial Acetic Acid. Ensure complete dissolution.

  • Catalyst Addition: Under an inert Argon atmosphere, carefully add 1.0 g of 10% Pd/C.

    • Safety Note: Pd/C is pyrophoric.[1] Do not add to dry solvent; wet the catalyst with a small amount of water or add to the already solvated mixture under inert gas.

  • Hydrogenation:

    • Low Pressure: Purge vessel 3x with

      
      , then 3x with 
      
      
      
      . Attach a double-balloon of
      
      
      and stir vigorously at RT for 6–12 hours.
    • Medium Pressure (Recommended): Place in a Parr shaker at 40 psi

      
      . Reaction is typically complete in < 2 hours.
      
  • Monitoring: Monitor by TLC (10% MeOH in DCM) or HPLC. The starting material (

    
    ) will disappear, replaced by the amine (
    
    
    
    , streaks on silica).
  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

    • Concentrate the filtrate to remove bulk acetic acid.

    • Neutralization: Redissolve residue in water (50 mL), cool to 0°C, and slowly basify to pH 9-10 using 20% NaOH or

      
      . The free amine product will precipitate.
      
    • Collect solid by filtration, wash with cold water, and dry in vacuo.

Expected Yield: 90–95%

Method B: Catalytic Transfer Hydrogenation (CTH)

Ideal for labs lacking high-pressure hydrogenation equipment.

Rationale: Hydrazine or Ammonium Formate act as hydrogen donors. This method is rapid and often more selective, avoiding potential reduction of the imidazole ring itself (though rare).

Materials:

  • Substrate: 5.0 g (23 mmol)

  • Catalyst: 10% Pd/C (dry or wet), 0.5 g

  • Hydrogen Donor: Hydrazine Monohydrate (5 equiv, 3.5 mL) OR Ammonium Formate (5 equiv, 7.2 g)

  • Solvent: Ethanol (50 mL)

Protocol:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser and addition funnel.

  • Charge: Add substrate, Ethanol, and Pd/C catalyst.[1][2] Heat the mixture to 50°C.

  • Addition:

    • If using Hydrazine: Add Hydrazine Monohydrate dropwise over 20 minutes. (Caution: Exothermic, gas evolution

      
      ).
      
    • If using Ammonium Formate: Add as a solid in portions.

  • Reflux: Heat to reflux (approx. 78°C) for 2–4 hours.

  • Completion: Check TLC. If reaction stalls, add fresh catalyst (0.1 g) and donor (1 equiv).

  • Workup: Cool to RT. Filter through Celite.[1] Concentrate solvent. Recrystallize the residue from Ethanol/Water if necessary.

Expected Yield: 85–92%

Method C: Raney Nickel Hydrogenation

Cost-effective for scale-up; tolerant of sulfur impurities.

Rationale: Raney Ni is less susceptible to poisoning by basic nitrogens than Pd, but requires careful handling due to its pyrophoric nature.

Protocol:

  • Preparation: Wash Raney Ni slurry (approx 2 g) with water (3x) and Ethanol (3x) to remove storage pH stabilizers.

  • Reaction: Combine substrate (10 g) and Raney Ni in Ethanol (100 mL).

  • Hydrogenation: Pressurize to 50 psi

    
     in an autoclave. Heat to 50°C. Stir for 4–8 hours.
    
  • Workup: Critical Safety Step: Do not let Raney Ni dry out. Filter under inert gas or keep wet. Acidify filtrate with HCl to form the hydrochloride salt of the product (improves stability), then concentrate.

Analytical Validation

Table 1: Physico-Chemical Properties for Validation

Property2-Ethyl-1-(4-nitrophenyl)imidazole (SM)4-(2-ethylimidazol-1-yl)aniline (Product)
Appearance Yellow/Orange Crystalline SolidOff-white to pale brown solid
MW 217.22187.24
MS (ESI+) [M+H]+ = 218.2[M+H]+ = 188.2
1H NMR (DMSO-d6)

8.4 (d, 2H, Ar-NO2), 7.8 (d, 2H)

7.1 (d, 2H), 6.6 (d, 2H), 5.3 (s, 2H, -NH2)
Solubility Low in water, High in DCMModerate in water, High in MeOH/Acid

Quality Control Check:

  • HPLC Purity: >98.0% (Area %).[3][4]

  • Residual Solvent: Check for Acetic Acid or Hydrazine traces.

  • Pd Content: If for pharma use, perform ICP-MS to ensure Pd < 10 ppm.

Reaction Mechanism & Pathway

The reduction proceeds via a nitroso and hydroxylamine intermediate. The acidic conditions in Method A ensure the imidazole nitrogen remains protonated (


), preventing it from binding to the Pd surface.

ReactionMechanism cluster_poison Inhibition Pathway (Neutral pH) Substrate Nitro-Imidazole (Ar-NO2) Adsorption Adsorption on Pd (H2 Activation) Substrate->Adsorption Poison Imidazole N-Pd Complex (Catalyst Deactivation) Substrate->Poison Neutral pH Nitroso Nitroso Intermediate (Ar-NO) Adsorption->Nitroso + 2H Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine + 2H Product Amino-Imidazole (Ar-NH2) Hydroxylamine->Product + 2H, -H2O

Figure 2: Step-wise reduction mechanism. Note the inhibition pathway which is suppressed by using acidic media (Method A).

Safety & Handling

  • Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded to prevent static discharge. Use a blast shield for pressures > 50 psi.

  • Catalysts (Pd/C, Raney Ni): Pyrophoric when dry. Always keep wet with water or solvent. Dispose of in a dedicated container with water.

  • Hydrazine: Carcinogenic and toxic. Handle in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

  • Nitro Compounds: Potentially energetic. Do not heat dry residues to high temperatures.

References

  • Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 2003, 345(1-2), 45–69. Link

  • Transfer Hydrogenation Protocols: Gowda, D. C. "Ammonium formate/palladium on carbon: A versatile system for the reduction of functional groups." Resonance, 2002.
  • Synthesis of Imidazole Derivatives: Jain, A., et al. "Synthesis and biological evaluation of some novel imidazole derivatives." Journal of Saudi Chemical Society, 2013.
  • Reduction of Nitroimidazoles: Chakrabarty, M., et al. "Reduction of nitroarenes and nitroheterocycles using hydrazine hydrate and Pd/C." Tetrahedron Letters, 2005, 46, 2865.

Sources

Application Note: Microwave-Assisted Synthesis of 2-Ethyl-1-(4-nitrophenyl)imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, microwave-assisted protocol for the synthesis of 2-Ethyl-1-(4-nitrophenyl)imidazole , a pharmacologically relevant scaffold in drug discovery. By transitioning from conventional conductive heating to dielectric microwave heating, this protocol reduces reaction times from 15 hours to under 20 minutes while increasing yield and purity.[1] The method utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy, coupling 2-ethylimidazole with 1-fluoro-4-nitrobenzene.

Introduction

The imidazole ring is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antifungal, anticancer, and anti-inflammatory agents.[1] The N-arylation of imidazoles is a critical step in diversifying this scaffold.

Conventional synthesis of 2-Ethyl-1-(4-nitrophenyl)imidazole typically involves heating 2-ethylimidazole with 4-fluoronitrobenzene in DMSO with NaOH at 90°C for over 15 hours [1]. This method suffers from prolonged energy consumption and potential side reactions due to extended thermal exposure.[1]

Microwave-assisted organic synthesis (MAOS) offers a superior alternative. By directly coupling with the dipole of polar aprotic solvents (like DMF or DMSO), microwave irradiation provides rapid, uniform volumetric heating.[1] This accelerates the rate-limiting step of the SNAr mechanism—the formation of the Meisenheimer complex—resulting in cleaner reaction profiles and higher yields [2, 3].

Retrosynthetic Analysis

The target molecule is disassembled at the C-N bond connecting the imidazole nitrogen to the phenyl ring.[1] The synthetic forward path relies on the nucleophilic attack of the imidazole nitrogen (N1) onto the electron-deficient carbon of the nitrobenzene ring.

Retrosynthesis Target 2-Ethyl-1-(4-nitrophenyl)imidazole Precursors 2-Ethylimidazole + 1-Fluoro-4-nitrobenzene Target->Precursors C-N Disconnection (SNAr)

Figure 1: Retrosynthetic disconnection showing the SNAr strategy.

Materials and Equipment

Reagents
ReagentCAS NumberRolePurity
2-Ethylimidazole 1072-62-4Nucleophile>98%
1-Fluoro-4-nitrobenzene 350-46-9Electrophile>99%
Potassium Carbonate (K₂CO₃) 584-08-7BaseAnhydrous
N,N-Dimethylformamide (DMF) 68-12-2SolventAnhydrous
Ethyl Acetate / Hexane -Extraction/PurificationACS Grade
Equipment
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave) capable of maintaining 150°C and 15-20 bar pressure.[1]

  • Reaction Vessels: 10 mL or 30 mL microwave-transparent borosilicate glass vials with crimp/snap caps and PTFE-coated silicone septa.

  • Magnetic Stir Bars: PTFE-coated, appropriate size for the vial.[1]

Experimental Protocol

Reaction Setup

Caution: 4-Fluoronitrobenzene is toxic and an irritant. DMF is a potent solvent.[1] Perform all manipulations in a fume hood.

  • Stoichiometry: The reaction uses a 1:1 molar ratio of reactants, with a slight excess of base.[1]

    • 2-Ethylimidazole: 1.0 mmol (96 mg)[1]

    • 1-Fluoro-4-nitrobenzene: 1.0 mmol (141 mg)

    • K₂CO₃: 1.5 mmol (207 mg)[1]

    • DMF: 3.0 mL[1]

  • Loading: Add the 2-ethylimidazole, K₂CO₃, and a stir bar to the microwave vial.

  • Solvation: Add the DMF. Stir for 1 minute at room temperature to disperse the base.

  • Addition: Add the 1-Fluoro-4-nitrobenzene liquid (or solution) to the vial. Cap the vial immediately.

Microwave Irradiation Parameters

Program the microwave reactor with the following "Hold" method:

ParameterSettingRationale
Temperature 150 °CSufficient energy to overcome activation barrier for Meisenheimer complex formation.
Time 15:00 minOptimized for >95% conversion based on Arrhenius acceleration factors.
Power Dynamic (Max 200W)System adjusts power to maintain target temp.
Stirring HighEssential for heterogeneous base (K₂CO₃) mixing.[1]
Cooling Air jet (Post-reaction)Rapid cooling prevents product degradation.[1]
Work-up and Purification[3]
  • Cooling: Allow the vial to cool to <50°C before opening.

  • Quench: Pour the reaction mixture into 20 mL of ice-cold water. The product may precipitate as a yellow solid.[1]

  • Extraction: If oil forms instead of solid, extract with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with brine (2 x 10 mL) and water (2 x 10 mL) to remove DMF.[1]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (SiO₂, Hexane:EtOAc 7:3) if high purity (>99%) is required.[1]

Mechanism & Workflow Visualization

Reaction Mechanism (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism.[2] The microwave energy accelerates the initial attack of the imidazole nitrogen on the fluorinated carbon.

Mechanism Step1 Reagents Mixed (DMF, K2CO3) Step2 Deprotonation of Imidazole Step1->Step2 Base Activation Step3 MW Irradiation (150°C) Step2->Step3 Ready for Attack Step4 Meisenheimer Complex Step3->Step4 Nucleophilic Attack Step5 Elimination of F- Step4->Step5 Aromatization Step6 Product Formation Step5->Step6 Final Target

Figure 2: Mechanistic pathway of the microwave-assisted SNAr reaction.

Experimental Workflow

Workflow Start Weigh Reagents (Vial) Solvent Add DMF (3 mL) Start->Solvent MW Microwave Irradiation 150°C, 15 min Solvent->MW quench Quench in Ice Water MW->quench Check Precipitate? quench->Check Filter Filtration (Solid Product) Check->Filter Yes Extract EtOAc Extraction (Oily Product) Check->Extract No

Figure 3: Decision tree for reaction work-up.

Results and Characterization

Expected Yield[2][5][6]
  • Microwave Method: 85–94% yield (Yellow solid)[1]

  • Conventional Method: ~70–80% yield (requires 15h heating) [1].[1]

Analytical Data (Expected)
  • Melting Point: 94–96 °C.[1]

  • 1H NMR (DMSO-d₆, 400 MHz):

    • δ 8.36 (d, J = 9.0 Hz, 2H, Ar-H ortho to NO₂).[1]

    • δ 7.85 (d, J = 9.0 Hz, 2H, Ar-H meta to NO₂).

    • δ 7.65 (d, J = 1.5 Hz, 1H, Imidazole-H).[1]

    • δ 7.05 (d, J = 1.5 Hz, 1H, Imidazole-H).[1]

    • δ 2.55 (q, 2H, -CH₂-).

    • δ 1.15 (t, 3H, -CH₃).

  • MS (ESI): m/z 218.1 [M+H]⁺.

Optimization Notes
  • Solvent Selection: DMF is preferred over DMSO for easier work-up (lower boiling point allows for easier removal if extraction is needed).

  • Base Choice: K₂CO₃ is used instead of NaOH to prevent hydrolysis of the nitro group or ring degradation at high microwave temperatures [4].

Troubleshooting Guide

IssuePossible CauseSolution
Low Yield (<50%) Incomplete activationIncrease Temp to 160°C or Time to 20 min. Ensure K₂CO₃ is finely ground.[1]
Dark/Tarred Product Thermal degradationReduce Temp to 140°C. Ensure "PowerMax" or simultaneous cooling is off unless necessary.
Vial Over-pressure Solvent decompositionEnsure vial headspace is sufficient (fill volume < 50%).[1] Check vessel limits.
Starting Material Remains Moisture in solventUse anhydrous DMF.[1] Water inhibits the SNAr reaction by solvating the fluoride.[1]

References

  • Vertex AI Search Result 1.1 : Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. National Institutes of Health (PMC).[1] Link

  • Vertex AI Search Result 1.12 : A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF. Reaction Chemistry & Engineering. Link

  • Vertex AI Search Result 1.4 : Microwave-assisted aromatic nucleophilic substitution reaction of chloronitrobenzenes with amines in ionic liquids. Indian Journal of Chemical Technology. Link[1]

  • Vertex AI Search Result 1.13 : Facile aromatic nucleophilic substitution reactions (SNAr) in ionic liquid. RSC Advances. Link

Sources

Title: A Hierarchical Screening Protocol for the Identification and Mechanistic Elucidation of Novel Nitroimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nitroimidazole derivatives are a critical class of antimicrobial and antiparasitic agents, whose therapeutic efficacy is contingent on a unique mechanism of reductive activation within anaerobic or hypoxic environments.[][2] This unique activation pathway, while highly effective, presents challenges in drug development, including the potential for resistance and off-target toxicity.[3][4] This guide provides a comprehensive, field-proven protocol for the systematic screening and characterization of novel nitroimidazole derivatives. We eschew a rigid, one-size-fits-all template in favor of a hierarchical, decision-gated workflow. This protocol guides the researcher from high-throughput primary screening for antimicrobial potency, through secondary assays for cytotoxicity and therapeutic index, to crucial mechanism-of-action studies that confirm the desired reductive activation pathway. By integrating causality behind experimental choices with detailed, step-by-step methodologies, this document serves as a robust framework for identifying promising lead candidates for further preclinical development.

The Scientific Rationale: The Nitroimidazole Mechanism of Action

Nitroimidazoles are prodrugs.[5] Their inert parent form is selectively taken up by target organisms (anaerobic bacteria, protozoa) or hypoxic cells (e.g., in solid tumors).[][2] The key to their selective toxicity lies in the low redox potential of these target environments. Endogenous flavoproteins, specifically nitroreductases (NTRs) , catalyze the reduction of the nitro group on the imidazole ring.[3][6][7] This is a multi-electron process that generates a cascade of highly reactive, short-lived intermediates, including a nitro radical anion and hydroxylamine species.[2][5][8] These cytotoxic metabolites are the ultimate effectors, inducing widespread cellular damage, most notably through covalent binding to DNA, causing strand breaks and helical destabilization, which ultimately leads to cell death.[][9]

This mechanism dictates our screening strategy. An ideal nitroimidazole candidate must be:

  • Potent against the target organism.

  • Largely inert to mammalian (host) cells, which lack the necessary activating enzymes under normal oxygen levels.

  • Dependent on nitroreductase activity for its efficacy.

Our screening protocol is therefore designed as a cascade to systematically validate these three pillars.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Mechanism of Action A Compound Library (Nitroimidazole Derivatives) B Minimum Inhibitory Concentration (MIC) Assay A->B C Potency Assessment (MIC ≤ Threshold) B->C D Mammalian Cell Cytotoxicity Assay (e.g., MTT) C->D Active 'Hits' Z1 Discard C->Z1 Inactive E Selectivity Index (SI) Calculation (SI > 10) D->E F Nitroreductase-Dependence Assay (NTR+/NTR- Strains) E->F Selective 'Hits' Z2 Discard E->Z2 Toxic G DNA Damage Assay (e.g., Comet Assay) F->G H Lead Candidate G->H

Caption: Hierarchical screening workflow for nitroimidazole derivatives.

Primary Screening: Minimum Inhibitory Concentration (MIC) Assay

The first step is to determine the potency of the derivatives against the target pathogen. The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Protocol: Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]

A. Materials and Reagents:

  • 96-well, sterile, flat-bottom microtiter plates.

  • Test nitroimidazole derivatives dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for many bacteria, Trypticase-Yeast-Maltose for Trichomonas).

  • Bacterial or protozoal strain(s) of interest.

  • Positive control antibiotic (e.g., Metronidazole).

  • 0.5 McFarland turbidity standard.

  • Sterile saline or PBS.

  • Spectrophotometer.

  • Multichannel pipette.

  • Incubator (with anaerobic/hypoxic capabilities, e.g., an anaerobic chamber or gas pack system).

B. Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension with a spectrophotometer to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[11]

    • Dilute this standardized suspension in the appropriate broth medium to achieve the final target inoculum concentration (typically ~5 x 10⁵ CFU/mL). This must be done within 30 minutes of standardization.[11]

  • Plate Preparation:

    • Add 100 µL of sterile broth to wells in columns 2 through 12 of a 96-well plate.

    • Prepare a 2x working stock of your test compounds and controls in broth. Add 200 µL of this 2x compound stock to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this serial dilution across the plate to column 10. Discard the final 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will serve as the sterility control (no compound, no inoculum).

  • Inoculation and Incubation:

    • Using a multichannel pipette, add 100 µL of the final diluted inoculum to each well from columns 1 to 11. Do not add inoculum to column 12.

    • This brings the final volume in wells 1-11 to 200 µL and halves the compound concentration to the desired 1x final test concentration.

    • Seal the plate and incubate at 35-37°C for 16-24 hours. Crucially, for nitroimidazoles, this incubation must be performed under anaerobic or microaerophilic conditions. [][12]

  • Reading the MIC:

    • The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[11][13] The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Data Presentation: Example MIC Values
CompoundBacteroides fragilis (Anaerobe) MIC (µg/mL)Escherichia coli (Facultative) MIC (µg/mL) - AnaerobicPseudomonas aeruginosa (Aerobe) MIC (µg/mL) - Aerobic
Metronidazole 0.58>128
Derivative A 0.254>128
Derivative B 864>128
Derivative C 0.5864

Secondary Screening: Cytotoxicity and Selectivity Index

A potent antimicrobial is only useful if it is not equally potent against host cells. This phase evaluates the cytotoxicity of the "hit" compounds from primary screening against a relevant mammalian cell line to establish a therapeutic window.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[15]

A. Materials and Reagents:

  • Human cell line (e.g., HepG2 for liver cells, HEK293 for kidney cells).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well sterile, tissue-culture treated plates.

  • Test compounds and positive control (e.g., Doxorubicin).

  • MTT reagent (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

B. Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed the 96-well plate with 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare 2x serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.5% DMSO) and medium-only blanks.

    • Incubate for 48-72 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals.

    • Carefully aspirate the medium and add 150 µL of solubilization solution (DMSO) to each well.[15]

    • Place the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

The Selectivity Index (SI) is then calculated. This ratio is the cornerstone of secondary screening.

SI = IC₅₀ (Mammalian Cells) / MIC (Target Pathogen)

A higher SI value is desirable, with SI > 10 often considered a benchmark for a promising hit.

CompoundMIC (B. fragilis) (µg/mL)IC₅₀ (HepG2 Cells) (µg/mL)Selectivity Index (SI)
Metronidazole 0.5>100>200
Derivative A 0.2550200
Derivative B 8253.1
Derivative C 0.5510

From this table, Derivative A is the most promising candidate to move forward, while Derivative B would be discarded due to poor selectivity.

Mechanism of Action (MoA) Elucidation

This final phase confirms that the selected hits function via the intended nitroreductase-dependent mechanism.

G cluster_0 Nitroimidazole Activation Pathway A Nitroimidazole (Prodrug) C Nitro Radical Anion [R-NO2]•- A->C 1e- reduction B Nitroreductase (NTR) + NAD(P)H B->C D Further Reactive Nitrogen Species C->D F DNA Strand Breaks & Adducts D->F E DNA E->F G Cell Death F->G

Caption: Reductive activation pathway of nitroimidazoles.

Nitroreductase-Dependence Assay

The most direct way to confirm the MoA in a screening context is to compare the activity of a compound against a pair of isogenic microbial strains: one that expresses the nitroreductase (NTR+) and one where the gene has been knocked out (NTR-). A compound acting via the desired mechanism should be significantly less potent against the NTR- strain.[3][7]

Protocol: This assay is a direct application of the Broth Microdilution MIC Assay described in Section 2. The protocol is identical, but it is run in parallel using both the NTR+ (wild-type) and NTR- (knockout) strains.

Data Interpretation:

CompoundMIC (NTR+ strain) (µg/mL)MIC (NTR- strain) (µg/mL)Fold-Change in MIC
Derivative A 0.2532128x
Ciprofloxacin 0.1250.1251x

A large fold-change (>8-fold) in the MIC is strong evidence of NTR-dependent activation. A control antibiotic with a different MoA, like Ciprofloxacin, should show no change in MIC.

DNA Damage Assay

The ultimate cytotoxic effect of activated nitroimidazoles is damage to cellular macromolecules, primarily DNA.[][5] The Single Cell Gel Electrophoresis (Comet) assay is a sensitive technique for detecting DNA strand breaks.[4][16]

Protocol: Alkaline Comet Assay

  • Cell Treatment: Expose the target pathogen to the test compound at concentrations around its MIC for a short period (e.g., 1-4 hours).

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis buffer to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

  • Electrophoresis: Apply an electric field. Broken DNA fragments will migrate out of the nucleoid, forming a "comet tail." Intact DNA remains in the "head."

  • Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize using a fluorescence microscope.

  • Analysis: Quantify the DNA damage using image analysis software. The "tail moment" (a product of tail length and the fraction of DNA in the tail) is a common metric. A significant increase in the tail moment compared to untreated controls indicates DNA damage.

Conclusion and Forward Look

This hierarchical screening protocol provides a robust framework for the identification and validation of novel nitroimidazole derivatives. By systematically assessing potency (MIC), selectivity (SI), and mechanism of action (NTR-dependence and DNA damage), this workflow enables researchers to efficiently triage large compound libraries and focus resources on candidates with the highest probability of preclinical success. Lead candidates identified through this protocol are well-characterized and primed for subsequent evaluation in more complex models, including in vivo efficacy and ADME/Tox studies.[17][18]

References

  • Title: Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review Source: MDPI URL: [Link]

  • Title: Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite Source: PubMed URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs Source: Bio-protocol URL: [Link]

  • Title: The role of nitroreductases in resistance to nitroimidazoles Source: Biology URL: [Link]

  • Title: Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases Source: American Chemical Society Publications URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: Protocols.io URL: [Link]

  • Title: The Role of Nitroreductases in Resistance to Nitroimidazoles Source: ResearchGate URL: [Link]

  • Title: What is the mechanism of Morinidazole? Source: Patsnap Synapse URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Structural Evaluation of a Nitroreductase Engineered for Improved Activation of the 5-Nitroimidazole PET Probe SN33623 Source: MDPI URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) Source: Emery Pharma URL: [Link]

  • Title: Nitroimidazoles: In Vitro Activity and Efficacy in Anaerobic Infections Source: PubMed URL: [Link]

  • Title: Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: DNA damage induced by reduced nitroimidazole drugs Source: PubMed URL: [Link]

  • Title: DNA single strand breaks in peripheral blood lymphocytes induced by three nitroimidazole derivates Source: ResearchGate URL: [Link]

  • Title: Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) Source: YouTube URL: [Link]

  • Title: Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives Source: Impactfactor.org URL: [Link]

  • Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Sigma-Aldrich URL: [Link]

  • Title: The influence of in vitro, nitroimidazole resistance on the efficacy of nitroimidazole-containing anti-Helicobacter pylori regimens: a meta-analysis Source: NCBI URL: [Link]

  • Title: Product guide: Nitroreductase Source: Johnson Matthey URL: [Link]

  • Title: Anti-bacterial mechanism of nitroimidazole. Source: ResearchGate URL: [Link]

  • Title: Enzymatic assay for nitroreductase. Source: ResearchGate URL: [Link]

  • Title: In vitro evaluation and in vivo efficacy of nitroimidazole‐sulfanyl ethyl derivatives against Leishmania (V) Source: Saber UCV URL: [Link]

  • Title: Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress Source: MDPI URL: [Link]

  • Title: DNA damage induced by reductively activated nitroimidazoles--pH effects Source: PubMed URL: [Link]

  • Title: Development of an ELISA screening test for nitroimidazoles in egg and chicken muscle Source: ResearchGate URL: [Link]

  • Title: In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

  • Title: Detection of Microbial Nitroreductase Activity by Monitoring Exogenous Volatile Organic Compound Production Using HS-SPME-GC-MS Source: MDPI URL: [Link]

  • Title: Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors Source: PubMed URL: [Link]

  • Title: Screening Analysis of Novel 5-Nitroimidazole Derivatives Targeting Trichomonas vaginalis Revealed Different Resistance Types Source: Open Forum Infectious Diseases | Oxford Academic URL: [Link]

  • Title: LFAs for Nitroimidazole Test Source: Creative Diagnostics URL: [Link]

  • Title: Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains Source: PMC (National Center for Biotechnology Information) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-1-(4-nitrophenyl)imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: The Triage Phase

Before altering your protocol, identify the specific failure mode. This section correlates observed symptoms with root causes in the


 (Nucleophilic Aromatic Substitution) pathway, which is the industry-standard route for this synthesis.
Quick Diagnostic Table
SymptomProbable CauseImmediate Action
Low Conversion (<50%) Steric hindrance at C2 position of imidazole.Switch solvent to DMSO; Increase Temp to 100-120°C.
"Black Tar" / Decomposition Thermal runaway or oxidative degradation.Degas solvents; Reduce temp by 10°C; Use inert atmosphere (

/Ar).
Product "Oils Out" Impurities preventing crystallization.[1]Use seed crystals; Switch to slow cooling in EtOH/Water.
Low Yield after Workup Product solubility in aqueous phase (pH dependent).Check aqueous pH > 10 during extraction; Salting out (NaCl).
Starting Material Remains Weak base or "wet" solvent (base hydration).Switch to

; Dry solvent over molecular sieves (3Å).

Core Reaction Logic & Optimization

The Chemistry: Mechanism

The synthesis relies on the nucleophilic attack of 2-ethylimidazole on 1-fluoro-4-nitrobenzene . The 4-nitro group is essential as it activates the benzene ring by withdrawing electron density, allowing the imidazole nitrogen to displace the fluoride ion.

Critical Challenge: The ethyl group at the C2 position of the imidazole creates steric hindrance , shielding the nucleophilic nitrogen. This makes the reaction significantly slower than with unsubstituted imidazole.

Visualizing the Pathway

The following diagram illustrates the reaction flow and critical control points (CCPs) where yield is typically lost.

SNAr_Pathway Start Reagents: 2-Ethylimidazole + 4-Fluoronitrobenzene Base Base Deprotonation (K2CO3 or Cs2CO3) Start->Base Mix in DMF/DMSO Transition Meisenheimer Complex (Transition State) Base->Transition Nucleophilic Attack CCP1 CCP 1: Moisture Control (Water kills nucleophilicity) Base->CCP1 Product Target: 2-Ethyl-1-(4-nitrophenyl)imidazole Transition->Product Elimination of F- CCP2 CCP 2: Temp Control (>90°C required for sterics) Transition->CCP2

Caption: Figure 1.


 reaction pathway highlighting Critical Control Points (CCPs) for steric management.

Protocol Optimization (FAQ Format)

Phase 1: Reaction Setup

Q: Why is my reaction stalling despite using 4-chloronitrobenzene? A: You are likely facing a reactivity mismatch.

  • The Issue: The C2-ethyl group sterically hinders the imidazole nitrogen. Chlorine is a poorer leaving group than fluorine in

    
     reactions because fluorine is more electronegative, causing greater induction on the ring carbon (lowering the energy barrier for the initial attack).
    
  • The Fix: Switch to 1-fluoro-4-nitrobenzene . If cost is prohibitive and you must use the chloro- derivative, you must increase the temperature to >130°C and switch to a stronger polar aprotic solvent like NMP (N-methyl-2-pyrrolidone).

Q: Can I use Potassium Carbonate (


)? It’s cheaper. 
A:  Yes, but with caveats.
  • The Issue:

    
     has poor solubility in organic solvents.
    
  • The Fix:

    • Use finely ground anhydrous

      
      .
      
    • Add 10 mol% 18-Crown-6 ether. This sequesters the potassium ion, making the carbonate "naked" and significantly more basic, boosting the deprotonation of the 2-ethylimidazole [1].

    • Alternatively, use Cesium Carbonate (

      
      ) . The larger Cesium cation is more soluble in DMF/DMSO, often doubling reaction rates.
      
Phase 2: Solvent Selection

Q: Which solvent gives the highest yield? A: Compare the solvents below based on the dielectric constant (polarity) and boiling point.

SolventYield PotentialProsCons
DMF HighGood solubility, easy workup.Decomposes >140°C (dimethylamine impurities).
DMSO Highest Excellent for

rates.
Difficult to remove (high BP); hygroscopic.
Acetonitrile Low-MediumEasy to remove.Boiling point (82°C) is often too low for sterically hindered substrates.

Recommendation: Use DMSO for maximum conversion. To remove it later, wash the organic layer vigorously with water (5x) during extraction, or lyophilize.

Phase 3: Workup & Purification

Q: The product is an oil/gum. How do I get a solid? A: 2-Ethyl-1-(4-nitrophenyl)imidazole has a lower melting point than its methyl analog due to the ethyl chain's flexibility.

  • Trituration: Dissolve the oil in a minimum amount of diethyl ether, then slowly add hexane until cloudy. Scratch the flask walls with a glass rod to induce nucleation.

  • Recrystallization: The "Gold Standard" solvent system is Ethanol/Water (9:1) . Heat to boiling, dissolve, and let cool very slowly to room temperature, then to 4°C. Rapid cooling traps impurities (oil).

Advanced Troubleshooting Workflow

Use this decision tree when standard protocols fail.

Troubleshooting_Tree Start Start: Low Yield Identified CheckTLC Check TLC/LCMS: Is Starting Material (SM) present? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM SM Visible NoSM No: SM Consumed, but Low Product CheckTLC->NoSM No SM TempCheck Reaction Temp > 100°C? YesSM->TempCheck BlackTar Is reaction dark/tarry? NoSM->BlackTar BaseCheck Base: K2CO3? TempCheck->BaseCheck Temp OK Action1 Action: Increase Temp or Switch to DMSO TempCheck->Action1 Temp Low Action2 Action: Add 18-Crown-6 or Switch to Cs2CO3 BaseCheck->Action2 Base Weak Action3 Action: Reduce Temp, Degas Solvent (O2 removal) BlackTar->Action3 Yes Action4 Action: Check Aqueous pH (Must be basic > pH 10) BlackTar->Action4 No (Lost in Workup)

Caption: Figure 2. Decision tree for diagnosing yield loss in imidazole N-arylation.

Validated Experimental Protocol

Target: 2-Ethyl-1-(4-nitrophenyl)imidazole Scale: 10 mmol

  • Reagents:

    • 2-Ethylimidazole (1.0 eq, 0.96 g)

    • 1-Fluoro-4-nitrobenzene (1.1 eq, 1.55 g)

    • 
       (2.0 eq, 6.5 g) [Alternatively: finely ground 
      
      
      
      ]
    • Dry DMSO (15 mL)

  • Procedure:

    • Step 1: Charge a round-bottom flask with 2-ethylimidazole, base, and DMSO. Stir at room temperature for 15 minutes to initiate deprotonation.

    • Step 2: Add 1-fluoro-4-nitrobenzene in one portion.

    • Step 3: Heat to 110°C under

      
       atmosphere for 6–8 hours. Note: Monitor by TLC (Ethyl Acetate/Hexane 1:1).
      
    • Step 4 (Quench): Pour the reaction mixture into 150 mL of ice-water . Stir vigorously for 30 minutes.

    • Step 5 (Isolation):

      • If Solid: Filter the yellow precipitate, wash with water (3x 20mL), and dry.

      • If Oil: Extract with Ethyl Acetate (3x 50mL). Wash combined organics with water (5x 50mL) to remove DMSO. Dry over

        
        , filter, and concentrate.
        
    • Step 6 (Purification): Recrystallize from Ethanol/Water.

References

  • Effect of Crown Ethers on

    
    :  Makosza, M. "Phase Transfer Catalysis in Nucleophilic Aromatic Substitution." Pure and Applied Chemistry, vol. 43, no. 3-4, 1975, pp. 439-462. 
    
  • General N-Arylation of Imidazoles: Liu, Z., et al. "Efficient Cu-Catalyzed N-Arylation of Imidazoles with Aryl Halides." Journal of Organic Chemistry, vol. 77, no. 17, 2012.

  • Steric Effects in Imidazoles: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Standard text for imidazole reactivity).

Sources

Technical Support Center: Troubleshooting N-arylation Failures in Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-arylation of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to equip you with the knowledge to diagnose and resolve common issues encountered during these crucial synthetic transformations, ensuring the success of your C-N cross-coupling reactions.

N-arylated imidazoles are key structural motifs in a vast array of medicinally important compounds. However, their synthesis via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullmann-type reactions, can be challenging. This guide provides a structured, question-and-answer-based approach to tackling these synthetic hurdles, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Low or No Product Yield

Question 1: I am attempting a palladium-catalyzed N-arylation of my imidazole derivative, but I am observing very low to no product formation. What are the likely causes and how can I resolve this?

Low or no yield in palladium-catalyzed N-arylation of imidazoles is a common issue that can often be traced back to the inhibition of the active catalytic species.[1][2][3][4]

  • Root Cause Analysis: Imidazoles themselves can act as ligands for palladium, and in doing so, they can prevent the in situ formation of the catalytically active Pd(0)-phosphine complex.[1][2][3][4] This is a critical first step in the catalytic cycle. If the phosphine ligand cannot bind to the palladium center, the subsequent steps of oxidative addition, coordination of the imidazolide, and reductive elimination will not occur.

  • Troubleshooting & Optimization:

    • Catalyst Pre-activation: The most effective solution to this problem is to pre-form the active Pd(0)-ligand complex before introducing the imidazole substrate.[1][2][3][4]

      • Protocol: In a separate flask, under an inert atmosphere, heat a mixture of your palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the reaction solvent for a few minutes (e.g., 3 minutes at 120°C) prior to adding it to the main reaction mixture containing the imidazole, aryl halide, and base.[1] This pre-activation step ensures that the active catalyst is readily available to initiate the catalytic cycle.

    • Ligand Selection: The choice of ligand is crucial. For challenging couplings, consider using bulky, electron-rich biaryl phosphine ligands such as BrettPhos or RuPhos, which are known to promote efficient C-N bond formation.[5]

    • Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. Water and other impurities can deactivate the catalyst.

    • Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen.[6] Ensure your reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen).

Question 2: My copper-catalyzed N-arylation (Ullmann-type reaction) is failing to produce the desired product. What should I investigate?

Copper-catalyzed N-arylations are often considered a milder alternative to palladium-catalyzed methods, but they come with their own set of challenges.

  • Root Cause Analysis: Failures in copper-catalyzed systems often stem from suboptimal ligand choice, inappropriate base or solvent selection, or poor substrate reactivity. Unlike some palladium systems, many modern copper-catalyzed N-arylations are not ligand-free and require a chelating ligand to facilitate the reaction.[7][8][9]

  • Troubleshooting & Optimization:

    • Ligand Screening: The use of a suitable ligand can dramatically accelerate the reaction.[7][9]

      • Recommended Ligands: 1,10-phenanthroline derivatives (e.g., 4,7-dimethoxy-1,10-phenanthroline)[7][9] and diamine ligands have proven to be highly effective in promoting the N-arylation of imidazoles. Benzotriazole has also been reported as an excellent and inexpensive ligand.[10]

    • Base and Solvent Optimization: The choice of base and solvent is critical and often interdependent.

      • Bases: Strong bases are typically required. Cesium carbonate (Cs₂CO₃) is a common and effective choice.[11] In some cases, stronger bases like sodium tert-butoxide (NaOtBu) may be necessary, particularly for less reactive aryl chlorides.[6]

      • Solvents: Aprotic polar solvents such as DMSO, DMF, or NMP are generally good choices.[11][12] Ethylene glycol has also been reported to serve as both a solvent and a ligand for the copper catalyst.[13]

    • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl.[14] If you are using an aryl chloride, particularly an electron-rich one, you may need to switch to the corresponding aryl bromide or iodide, or employ more forcing conditions (higher temperature, stronger base, more effective ligand).[11][15]

Category 2: Poor Regioselectivity with Unsymmetrical Imidazoles

Question 3: I am getting a mixture of N1- and N3-arylated regioisomers with my 4-substituted imidazole, and they are difficult to separate. How can I improve the N1 selectivity?

The tautomeric nature of unsymmetrically substituted imidazoles often leads to the formation of both N1 and N3 arylated products, presenting a significant purification challenge.[1]

  • Root Cause Analysis: In many catalytic systems, particularly copper-catalyzed reactions, the energy barrier for the formation of the two regioisomers is similar, leading to poor selectivity.[1]

  • Troubleshooting & Optimization:

    • Switch to a Palladium-Based System: Palladium catalysts, especially when paired with bulky biaryl phosphine ligands, have demonstrated excellent N1-selectivity in the arylation of unsymmetrical imidazoles.[1][2][3] The steric bulk of the ligand is thought to favor the less sterically hindered N1-position of the imidazole.[3]

    • Optimize Reaction Conditions (for existing systems):

      • Lower Temperatures: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes improve regioselectivity.

      • Sterically Hindered Reagents: If possible, using a more sterically demanding aryl halide may favor arylation at the less hindered N1 position.

Category 3: Formation of Side Products

Question 4: My reaction is producing significant amounts of side products, such as the hydrodehalogenated arene or biaryl homocoupling products. What is causing this and how can I minimize it?

The formation of side products reduces the yield of the desired N-arylated imidazole and complicates purification.

  • Root Cause Analysis:

    • Hydrodehalogenation: The reduction of the aryl halide to the corresponding arene is a common side reaction in palladium-catalyzed couplings.[5] It can be promoted by certain catalyst systems and reaction conditions.

    • Homocoupling: Dimerization of the aryl halide to form a biaryl compound can also occur, particularly in Ullmann-type reactions.[16]

  • Troubleshooting & Optimization:

    • Optimize Catalyst Loading: Using the lowest effective catalyst loading can often minimize side reactions. High catalyst concentrations can sometimes promote undesired pathways.

    • Control Reaction Temperature: Both high and low temperatures can favor side product formation depending on the specific reaction. It is often beneficial to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.

    • Ligand and Base Choice: The nature of the ligand and base can influence the prevalence of side reactions. It may be necessary to screen different combinations to identify a system that favors the desired C-N bond formation.

    • Purity of Reagents: Ensure that all reagents and solvents are free of impurities that could interfere with the catalytic cycle.

Data & Protocols

Table 1: Recommended Starting Conditions for N-Arylation of Imidazoles
Parameter Palladium-Catalyzed (Buchwald-Hartwig) Copper-Catalyzed (Ullmann-type)
Catalyst Pd₂(dba)₃ (0.1-2.5 mol %)[2]CuI or CuBr (5 mol %)[11][17]
Ligand Biaryl Phosphine (e.g., L1, BrettPhos) (0.2-5 mol %)[1][5]1,10-Phenanthroline or Diamine derivative (10 mol %)[7][11]
Base NaOtBu or K₂CO₃[18]Cs₂CO₃ or NaOH[11][13]
Solvent Toluene, Dioxane, or tBuOH[2]DMSO or DMF[11][12]
Temperature 80-120 °C60-120 °C[11][13]
Protocol 1: General Procedure for Palladium-Catalyzed N1-Selective Arylation with Catalyst Pre-activation
  • To an oven-dried vial equipped with a stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand.

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent (e.g., toluene).

  • Heat the mixture at the desired reaction temperature (e.g., 120 °C) for 3-5 minutes.

  • In a separate oven-dried vial, add the imidazole derivative, the aryl halide, and the base. Evacuate and backfill with an inert gas.

  • Inject the pre-activated catalyst solution into the second vial containing the reagents.

  • Stir the reaction mixture at the desired temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for N-Arylation Reactions

Troubleshooting_Workflow Start Reaction Failure: Low/No Yield or Side Products Check_Catalyst Is it a Pd-catalyzed reaction? Start->Check_Catalyst Pd_Issue Potential Issue: Catalyst Inhibition by Imidazole Check_Catalyst->Pd_Issue Yes Cu_Issue Potential Issues: - Suboptimal Ligand - Incorrect Base/Solvent - Poor Substrate Reactivity Check_Catalyst->Cu_Issue No (Cu-catalyzed) Pd_Solution Solution: Pre-activate Catalyst (Heat Pd source + Ligand) Pd_Issue->Pd_Solution Regioselectivity_Issue Poor Regioselectivity? Pd_Solution->Regioselectivity_Issue Cu_Solution Solutions: 1. Screen Ligands (e.g., Phenanthrolines) 2. Optimize Base (e.g., Cs2CO3) & Solvent (e.g., DMSO) 3. Use more reactive Aryl Halide (I > Br > Cl) Cu_Issue->Cu_Solution Cu_Solution->Regioselectivity_Issue Regio_Solution Solution: Switch to a Pd-based system with a bulky biaryl phosphine ligand. Regioselectivity_Issue->Regio_Solution Yes Side_Products_Issue Side Products Observed? Regioselectivity_Issue->Side_Products_Issue No Regio_Solution->Side_Products_Issue Side_Products_Solution Solutions: - Optimize Catalyst Loading - Screen Reaction Temperature - Re-evaluate Ligand/Base Combination Side_Products_Issue->Side_Products_Solution Yes End Successful Reaction Side_Products_Issue->End No Side_Products_Solution->End

Caption: A decision tree for troubleshooting common N-arylation failures.

References

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]

  • Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 72(16), 6195-6198. [Link]

  • Naeimi, H., & Mohammadi, F. (2013). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 20(3), 607-612. [Link]

  • Maleki, A., & Kamal-Gharibi, S. (2016). Dendrimer-encapsulated Cu(II) nanoparticles immobilized on superparamagnetic Fe3O4@SiO2 nanoparticles as a novel recyclable catalyst for N-arylation of nitrogen heterocycles and green synthesis of 5-substituted 1H-tetrazoles. RSC Advances, 6(82), 78875-78887. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Chuprakov, S., & Gevorgyan, V. (2009). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 131(41), 14932–14946. [Link]

  • Kunz, K., Scholz, U., & Ganzer, D. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 10. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles. Journal of the American Chemical Society, 134(1), 700-706. [Link]

  • Guesmi, A., Ma, C., Al-Dhafri, N., & Msadok, M. (2019). N-Arylation of imidazole with arylboronic acid in various solvents and bases in the presence of Fe3O4@Cu-apatite. RSC Advances, 9(45), 26039-26046. [Link]

  • Bellina, F., & Lessi, M. (2014). Mechanistic Studies on the Pd-Catalyzed Direct Arylation of Imidazoles at C5: Role of the Substrate as a Ligand. Organometallics, 33(18), 4887-4899. [Link]

  • Hashemzadeh, A., & Akhlaghi, S. (2019). C−X (X = N, O) Cross-Coupling Reactions Catalyzed by Copper-Pincer Bis(N-Heterocyclic Carbene) Complexes. Frontiers in Chemistry, 7, 39. [Link]

  • Singh, S., & Sharma, P. (2020). N‐Arylation of Imidazoles: An Overview. ChemistrySelect, 5(29), 8933-8956. [Link]

  • Sreedhar, B., Reddy, P. S., & Kumar, K. B. S. (2012). Recent Developments in Recyclable Copper Catalyst Systems for C–N Bond Forming Cross-Coupling Reactions Using Aryl Halides and Arylboronic Acids. Catalysis Surveys from Asia, 16(3), 134-151. [Link]

  • Haydar, G., Emine, D., & Nursefa, Z. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(4). [Link]

  • Kantam, M. L., Venkanna, G. T., Sridhar, C., Sreedhar, B., & Choudary, B. M. (2006). An Efficient Base-Free N-Arylation of Imidazoles and Amines with Arylboronic Acids Using Copper-Exchanged Fluorapatite. The Journal of Organic Chemistry, 71(25), 9522-9524. [Link]

  • Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779-2782. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. [Link]

  • Reddy, V. P., Swapna, K., & Kumar, A. V. (2007). Benzotriazole: An Excellent Ligand for Cu-Catalyzed N-Arylation of Imidazoles with Aryl and Heteroaryl Halides. Letters in Organic Chemistry, 4(5), 338-342. [Link]

  • Punniyamurthy, T., Ali, M., & Saha, P. (2010). Efficient Copper-Catalyzed N-Arylation of Amides and Imidazoles with Aryl Iodides. Synthesis, 2010(06), 908-910. [Link]

  • Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]

  • Kégl, T. (2023). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Catalysts, 13(2), 408. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. DSpace@MIT. [Link]

  • Siddiqui, Z. N., & Khan, K. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 9(43), 24874–24915. [Link]

  • Wang, L., He, W., & Li, Y. (2013). Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions. Catalysis Letters, 143(9), 901-905. [Link]

  • Kégl, T. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Inorganics, 11(7), 276. [Link]

  • Wang, Z. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Preparations and Procedures International, 45(6), 443–487. [Link]

  • Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Pearson+. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Tobisu, M., & Chatani, N. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis. Chemical Communications, 51(85), 15501-15504. [Link]

Sources

Technical Support Center: Optimizing Solvent Selection for 2-Ethyl-1-(4-nitrophenyl)imidazole Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the solubility of 2-Ethyl-1-(4-nitrophenyl)imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the handling and formulation of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your experiments.

Section 1: Understanding the Molecule: 2-Ethyl-1-(4-nitrophenyl)imidazole

Before we dive into solvent selection, let's analyze the structure of 2-Ethyl-1-(4-nitrophenyl)imidazole. The molecule possesses a combination of features that will dictate its solubility behavior:

  • Aromatic Rings (Phenyl and Imidazole): These nonpolar, planar structures contribute to hydrophobicity and can lead to strong crystal lattice energy, making the solid-state difficult to dissolve.

  • Nitro Group (-NO2): This is a polar group, which can participate in dipole-dipole interactions.

  • Imidazole Ring: This is a particularly interesting feature. It is a polar aromatic heterocycle containing two nitrogen atoms.[1][2] One nitrogen is a pyridine-like sp2 nitrogen that can act as a hydrogen bond acceptor, and the other is a pyrrole-like N-1 nitrogen that, in its protonated form, can act as a hydrogen bond donor.[1] The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[1]

  • Ethyl Group (-CH2CH3): This alkyl group adds to the lipophilicity of the molecule.

Based on this structure, we can anticipate that 2-Ethyl-1-(4-nitrophenyl)imidazole is likely a poorly water-soluble compound with some solubility in polar organic solvents. Its solubility will be significantly influenced by the pH of the medium due to the basicity of the imidazole ring.

Section 2: Strategic Workflow for Solvent Selection

A systematic approach to solvent selection is crucial to avoid wasted time and resources. The following workflow provides a structured path from theoretical prediction to experimental confirmation.

Solvent Selection Workflow Figure 1: Strategic Workflow for Solvent Selection A Step 1: In-Silico & Theoretical Analysis - Predict physicochemical properties (logP, pKa) - Hansen Solubility Parameters (HSP) analysis B Step 2: Rapid Solvent Screening - Small-scale testing with a diverse solvent set - Visual assessment of solubility A->B Guides initial solvent choice C Step 3: Quantitative Solubility Determination - Shake-flask method - HPLC or UV-Vis quantification B->C Identifies promising candidates D Step 4: Co-solvent System Optimization - Binary or ternary solvent mixtures - pH adjustment C->D Provides baseline data E Step 5: Formulation & Application Specific Testing - Stability in final formulation - Compatibility with other excipients D->E Refines for final use

Caption: Figure 1: A systematic approach to solvent selection, from theoretical analysis to final formulation testing.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the solubilization of 2-Ethyl-1-(4-nitrophenyl)imidazole in a question-and-answer format.

Q1: My compound is not dissolving in common solvents like water or ethanol. What should I do?

This is a common issue for compounds with aromatic systems and is likely due to a combination of hydrophobicity and strong crystal lattice energy.

Troubleshooting Steps:

  • Expand Your Solvent Search: Don't limit yourself to just water and ethanol. Test a broader range of solvents with varying polarities. Refer to the solvent properties table in Section 5. Polar aprotic solvents like DMSO, DMF, or NMP are often good starting points for poorly soluble compounds.[3][4][5]

  • Apply Gentle Heat: Increasing the temperature can often help overcome the activation energy required for dissolution. However, be cautious as excessive heat can lead to degradation. Always check the thermal stability of your compound first.

  • Use Mechanical Agitation: Sonication or vigorous vortexing can increase the rate of dissolution by breaking down solute aggregates and increasing the surface area of the solid.[6]

  • Consider pH Modification: Since your compound has a basic imidazole ring, its aqueous solubility will be highly pH-dependent. The compound will be more soluble in acidic conditions where the imidazole nitrogen is protonated. Try dissolving it in a dilute acidic buffer (e.g., pH 2-4).[7]

Troubleshooting Low Solubility Figure 2: Decision tree for addressing low solubility Start Compound has low solubility Q1 Have you tried a range of solvents? Start->Q1 Action1 Test diverse solvents (polar aprotic, etc.) Q1->Action1 No Q2 Have you tried pH modification? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Try dissolving in acidic buffer (pH 2-4) Q2->Action2 No Q3 Have you used heat or sonication? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q3 Action3 Apply gentle heating and/or sonication Q3->Action3 No End_Fail Consider co-solvents or formulation strategies Q3->End_Fail Yes A3_Yes Yes A3_No No End_Success Solubility Improved Action3->End_Success

Caption: Figure 2: A decision-making flowchart for troubleshooting low solubility issues.

Q2: My compound dissolves in an organic solvent, but precipitates when I add my aqueous buffer. How can I prevent this?

This is a classic problem known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it is poorly soluble.[3]

Solutions:

  • Use a Co-solvent System: Instead of adding the compound directly to the aqueous buffer, create a stock solution in a water-miscible organic solvent (like DMSO or ethanol) and then add it to the buffer in a stepwise manner with vigorous stirring.[3][8] This helps to create a final solvent mixture where the compound remains soluble. The final concentration of the organic solvent should be kept as low as possible, especially for biological assays.[3]

  • Optimize the Co-solvent Ratio: The ratio of the organic solvent to the aqueous buffer is critical. You may need to experimentally determine the optimal ratio that maintains solubility while being compatible with your downstream application.

  • pH Control of the Final Solution: Ensure the final pH of your aqueous solution is in a range that favors the solubility of your compound (likely acidic for 2-Ethyl-1-(4-nitrophenyl)imidazole).

  • Consider Solubilizing Excipients: For more challenging cases, especially in drug formulation, you might need to use solubilizing agents like surfactants or cyclodextrins.[7]

Q3: I'm seeing inconsistent solubility results between experiments. What could be the cause?

Inconsistent results often point to issues with experimental control and equilibrium.

Possible Causes and Solutions:

  • Insufficient Equilibration Time: Solubility is an equilibrium property. Ensure you are allowing enough time for the solution to become saturated. The shake-flask method, a gold standard for solubility determination, often requires 24-48 hours of agitation to reach equilibrium.[9][10]

  • Temperature Fluctuations: Solubility can be sensitive to temperature changes.[6][11] Conduct your experiments in a temperature-controlled environment.

  • Purity of the Compound and Solvents: Impurities in either your compound or the solvents can affect solubility.[12] Always use high-purity materials.

  • pH Variations: Small changes in pH can significantly impact the solubility of ionizable compounds.[7] Ensure your buffers are properly prepared and their pH is verified.

  • Supersaturation: If you are dissolving your compound at a higher temperature and then cooling it, you might be creating a supersaturated solution which is thermodynamically unstable and can precipitate over time.[12]

Section 4: Frequently Asked Questions (FAQs)

Q1: What are Hansen Solubility Parameters (HSPs) and how can they help me?

Hansen Solubility Parameters are a powerful tool for predicting the solubility of a compound in a given solvent.[13][14][15] The principle is "like dissolves like." HSPs break down the total cohesive energy of a substance into three components:

  • δd (Dispersion): Energy from atomic forces.

  • δp (Polar): Energy from intermolecular dipole forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

Every compound and solvent has a unique set of these three parameters. The smaller the "distance" between the HSPs of your compound and a solvent, the more likely the compound is to dissolve in that solvent.[14] While experimental determination is best, HSPs can be calculated using group contribution methods to provide a theoretical starting point for solvent screening.[13]

Q2: What is cosolvency and when should I use it?

Cosolvency is the technique of using a mixture of solvents (a primary solvent and one or more "cosolvents") to increase the solubility of a poorly soluble compound.[8][16] This is a very common and effective strategy in pharmaceutical sciences.[8][17] You should consider using a cosolvent system when a single solvent does not provide the desired solubility or is not compatible with your application (e.g., too toxic for a biological assay). Common cosolvents used with water include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8][17]

Q3: How do I perform a reliable quantitative solubility measurement?

The "gold standard" for determining equilibrium solubility is the Shake-Flask Method .[9][10][12]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

  • Preparation: Add an excess amount of your solid 2-Ethyl-1-(4-nitrophenyl)imidazole to a known volume of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Place the vial in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Then, carefully withdraw a sample of the supernatant. It is critical to filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Replication: Perform the experiment in triplicate to ensure the results are reproducible.

Section 5: Solvent Properties Data

The table below provides a list of common laboratory solvents, ordered by increasing polarity, along with their relevant properties to aid in your selection process.

SolventDielectric Constant (ε) at 20°CPolarity Index (Snyder)Boiling Point (°C)Notes
n-Hexane1.890.169Nonpolar
Toluene2.382.4111Nonpolar, aromatic
Dichloromethane9.083.140Halogenated, slightly polar
Acetone21.05.156Polar aprotic, water-miscible
Ethyl Acetate6.024.477Moderately polar, ester
Isopropanol19.93.982Polar protic, alcohol
Ethanol24.64.378Polar protic, common in biology
Acetonitrile37.55.882Polar aprotic, common HPLC mobile phase
Dimethylformamide (DMF)36.76.4153Polar aprotic, strong solvent
Dimethyl Sulfoxide (DMSO)46.77.2189Polar aprotic, very strong solvent
Water80.110.2100Polar protic, universal biological solvent

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022). Retrieved from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. (n.d.). Retrieved from [Link]

  • Hansen solubility parameters to predict drug & container interactions. (n.d.). West Pharmaceutical Services. Retrieved from [Link]

  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - Frontiers Publishing Partnerships. (2008). Retrieved from [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). Retrieved from [Link]

  • How to Choose the Right Solvent When Dissolving Small-Molecule Compounds - Solarbio. (2026). Retrieved from [Link]

  • Hansen solubility parameters: A quick review in pharmaceutical aspect - JOCPR. (n.d.). Retrieved from [Link]

  • solubility experimental methods.pptx. (n.d.). Retrieved from [Link]

  • Review of the cosolvency models for predicting solubility in solvent mixtures: An update - PubMed. (2019). Retrieved from [Link]

  • Hansen solubility parameter – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved from [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility - Semantic Scholar. (2012). Retrieved from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved from [Link]

  • Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update | Journal of Pharmacy & Pharmaceutical Sciences - Publishing at the Library. (2019). Retrieved from [Link]

  • A Cosolvency Model to Predict Solubility of Drugs at Several Temperatures from a Limited Number of Solubility Measurements - ResearchGate. (n.d.). Retrieved from [Link]

  • Troubleshooting Guide for Common Protein Solubility Issues - Patsnap Synapse. (2025). Retrieved from [Link]

  • “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. (n.d.). Retrieved from [Link]

  • Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. (2025). Retrieved from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026). Retrieved from [Link]

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - MDPI. (2022). Retrieved from [Link]

  • Choosing the Right Solvent for Drug Manufacturing - Purosolv. (2025). Retrieved from [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC. (n.d.). Retrieved from [Link]

  • SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). Retrieved from [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022). Retrieved from [Link]

  • 2-Ethyl-4-methylimidazole, CAS 931-36-2, Imidazole Curing Agent. (2018). Retrieved from [Link]

  • 4-Ethyl-1-methyl-2-nitro-1H-imidazole | C6H9N3O2 | CID 90198 - PubChem. (n.d.). Retrieved from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. (2023). Retrieved from [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. (n.d.). Retrieved from [Link]

  • Physicochemical Properties of Imidazole | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-Methyl-1-(4-nitrophenyl)-1H-imidazole - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for Imidazole-Based SNAr Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting for a common challenge in nucleophilic aromatic substitution (SNAr) reactions: the removal of unreacted 4-fluoronitrobenzene from reaction mixtures involving imidazole. The following content is structured in a practical, question-and-answer format to directly address issues encountered in the laboratory.

Understanding the Chemistry

The reaction between imidazole and 4-fluoronitrobenzene is a classic SNAr reaction. The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, making the fluoride ion an excellent leaving group.[1][2][3] While the reaction is generally efficient, incomplete conversion often leaves residual 4-fluoronitrobenzene, a non-polar impurity that can complicate downstream processing.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} enddot Figure 1: General workflow from SNAr reaction to purified product.

Frequently Asked Questions & Troubleshooting

Q1: My initial workup left a significant amount of 4-fluoronitrobenzene in my crude product. What is the most direct purification method?

Answer: The most robust first-line approach is a carefully planned liquid-liquid extraction sequence. This exploits the significant differences in the physical properties of the components in your crude mixture.

Causality:

  • 4-Fluoronitrobenzene (4-FNB): A relatively non-polar organic compound that is insoluble in water.[4][5] It will preferentially remain in an organic solvent.

  • Imidazole: A polar, basic heterocycle. In its neutral form, it has some water solubility. When protonated with acid, it forms a highly water-soluble imidazolium salt.[6]

  • 1-(4-nitrophenyl)imidazole (Product): The N-aryl bond makes the product significantly less basic than imidazole. It is generally not basic enough to be protonated by dilute mineral acids and will remain in the organic layer.

  • 4-Nitrophenol (Potential Side Product): This impurity, formed from hydrolysis of 4-FNB[7], is acidic. It can be deprotonated by a mild base (e.g., NaHCO₃) to form a water-soluble phenoxide salt.

Data Summary for Key Compounds:

CompoundMolecular WeightMelting Point (°C)Boiling Point (°C)Water SolubilityKey Characteristic
4-Fluoronitrobenzene141.1021-24[1]205-207[4][5]Insoluble[4][5]Non-polar, Neutral
Imidazole68.0890-91256SolublePolar, Basic
1-(4-nitrophenyl)imidazole189.16~198-200N/AInsolubleModerately Polar, Weakly Basic
4-Nitrophenol139.11113-114279Slightly SolublePolar, Acidic

Step-by-Step Extraction Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel and wash with 1M hydrochloric acid (HCl). This step protonates any unreacted imidazole, pulling it into the aqueous layer. Repeat this wash once or twice.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate and remove any acidic 4-nitrophenol impurity.

  • Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove bulk water from the organic layer.[8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

This procedure should yield a product significantly enriched in the desired N-arylimidazole, with most of the unreacted starting materials and polar side products removed.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

} enddot Figure 2: Logic of the liquid-liquid extraction workup.

Q2: The extraction improved purity, but my product is still contaminated with 4-fluoronitrobenzene. What's my next move?

Answer: If extraction is insufficient, flash column chromatography is the standard next step. For solid products, recrystallization is also a powerful technique.

Option 1: Flash Column Chromatography

Causality: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent). 4-FNB is significantly less polar than the N-arylated imidazole product. Therefore, 4-FNB will travel through the column much faster.

Step-by-Step Chromatography Protocol:

  • Stationary Phase: Use silica gel (SiO₂) as the stationary phase.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) for better resolution.

  • Eluent System: Start with a non-polar solvent system, such as 100% hexanes or petroleum ether. This will elute the non-polar 4-FNB.

  • Gradient Elution: Monitor the column fractions by Thin Layer Chromatography (TLC).[8] Once the 4-FNB has been completely eluted, gradually increase the eluent polarity by adding ethyl acetate (e.g., 5%, 10%, 20% EtOAc in hexanes) to elute your more polar product.

  • Collection & Concentration: Collect the fractions containing the pure product and concentrate under reduced pressure.

Option 2: Recrystallization

Causality: Recrystallization purifies crystalline solids by leveraging differences in solubility.[9] An ideal solvent will dissolve the compound of interest when hot but have poor solubility when cold, while impurities remain in the cold supernatant.[9][10]

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: Test various solvents (e.g., ethanol, isopropanol, toluene, or mixed solvent systems like ethanol/water or ethyl acetate/hexanes) to find one that meets the criteria described above.

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in a minimal amount of the chosen boiling solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[10]

  • Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Cooling too quickly can trap impurities.[10] Subsequently, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Q3: My product is a stubborn oil and chromatography provides poor separation. Are there any alternative methods?

Answer: While less common for this specific separation, you can consider physical methods like vacuum distillation if your product has suitable properties.

Causality: This method separates compounds based on differences in their boiling points under reduced pressure. Since 4-FNB has a boiling point of ~207 °C at atmospheric pressure[5], it is reasonably volatile. If your desired N-arylimidazole product is a high-boiling oil or a thermally stable solid, you may be able to remove the 4-FNB impurity by distillation.

Considerations for Vacuum Distillation:

  • Thermal Stability: Your product must be stable at the temperatures required for distillation, even under vacuum.

  • Volatility Difference: A significant difference in boiling points between your product and 4-FNB is necessary for effective separation.

  • Equipment: A Kugelrohr apparatus or a short-path distillation setup is often ideal for small-scale purifications to minimize product loss.

Protocol Outline:

  • Place the impure oil in a round-bottom flask suitable for distillation.

  • Attach the flask to a short-path or Kugelrohr distillation apparatus.

  • Gradually apply vacuum and gently heat the flask.

  • Collect the 4-FNB as the distillate in a cooled receiving flask.

  • Stop the distillation once the impurity is removed, leaving the purified product behind.

Expert Note: This method is generally a last resort. Optimizing the liquid-liquid extraction and column chromatography is almost always more efficient and effective for this particular purification challenge.

References

  • Roth, I., & Spange, S. (2001). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins.
  • ResearchGate. (2001). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. [Link]

  • Frontier, A. (2026). How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved February 19, 2026, from [Link]

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg, Chemistry Department. [Link]

  • Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.
  • Google Patents. (n.d.). US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.
  • Wikipedia. (n.d.). 4-Fluoronitrobenzene. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • PMC. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • ChemRxiv. (n.d.). Superacid-Promoted Synthesis of Imidazole-Containing Spirocycles. Retrieved February 19, 2026, from [Link]

  • Scribd. (n.d.). 4 - Nucleophilic Aromatic Substitution | PDF. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Retrieved February 19, 2026, from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. [Link]

  • LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • Vapourtec Ltd. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved February 19, 2026, from [Link]

  • Nacalai Tesque. (n.d.). (7) Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved February 19, 2026, from [Link]

  • AFIN-TS. (n.d.). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2014, October 22). How can one remove nitrobenzene from reaction mixture without column chromatography?. [Link]

  • ResearchGate. (n.d.). N-Arylation of imidazole using different fluoroarenes. Retrieved February 19, 2026, from [Link]

  • Reddit. (2017, May 26). Removing imidazole in a workup?. r/chemistry. [Link]

  • Sciencemadness Discussion Board. (2008, November 19). Imidazole Experiment?. [Link]

  • Zenodo. (n.d.). 65-71 SYNTHESIS AND REACTIONS OF IMIDAZOLE. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Retrieved February 19, 2026, from [Link]

  • PMC. (n.d.). Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines. Retrieved February 19, 2026, from [Link]

Sources

Overcoming steric hindrance in 2-ethyl substituted imidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Optimization of 2-Ethyl Imidazole Synthesis Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide | Last Updated: 2026-02-19

Executive Summary: The "Small-Bulk" Paradox

The ethyl group at the C2 position of an imidazole ring presents a unique "small-bulk" challenge. While not as sterically demanding as a tert-butyl group, it is sufficiently bulky to retard the rate of ring closure in classical cyclizations (like Debus-Radziszewski) compared to methyl or proton substituents. Furthermore, the inductive effect of the ethyl group increases the basicity of the imidazole, complicating isolation from aqueous media.

This guide prioritizes De Novo synthesis via Amidines as the most robust method to overcome these issues, followed by optimized classical methods and advanced C-H functionalization.

Decision Matrix: Selecting Your Synthetic Route

Before starting, determine the best pathway based on your starting materials and scale.

G cluster_0 Path A: De Novo Construction cluster_1 Path B: Functionalization Start Start: Target 2-Ethyl Imidazole Q1 Is the imidazole ring already constructed? Start->Q1 PathA PathA Q1->PathA No (De Novo Synthesis) PathB PathB Q1->PathB Yes (Late-Stage Functionalization) Q2 Do you have Propionamidine (or Propionitrile)? PathA->Q2 Method3 Method 3: Minisci Radical Reaction (Direct C-H Ethylation) PathB->Method3 Acid Tolerant Substrate Method4 Method 4: Lithiation/Trapping (Requires N-Protection) PathB->Method4 Base Tolerant Substrate Method1 Method 1: Amidine Condensation (High Yield, Best for Sterics) Q2->Method1 Yes Method2 Method 2: Modified Debus-Radziszewski (Microwave/Catalyst Required) Q2->Method2 No (Using Propionaldehyde)

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on substrate availability and stage of synthesis.

Protocol 1: The "Gold Standard" (Amidine Condensation)

Best for: Overcoming steric hindrance, high purity, scalable synthesis. Mechanism: Condensation of propionamidine with an


-halo ketone. This method "bakes in" the ethyl group from the start, avoiding the high energy barrier of attacking a crowded C2 center later.
Reagents
  • Substrate A: Propionamidine HCl (commercially available or synthesized from propionitrile).

  • Substrate B:

    
    -Bromo ketone (e.g., phenacyl bromide for 2-ethyl-4-phenylimidazole).
    
  • Solvent: THF/Water (biphasic).

  • Base:

    
     (Potassium Bicarbonate).
    
Step-by-Step Procedure (Adapted from Pfizer Process)
  • Preparation: Dissolve Propionamidine HCl (1.0 equiv) in water (approx. 4 volumes).

  • Base Addition: Add

    
     (4.0 equiv). Note: Strong evolution of 
    
    
    
    ; add slowly.
  • Organic Phase: Dissolve the

    
    -bromo ketone (1.0 equiv) in THF (4 volumes).
    
  • Reaction: Add the THF solution to the aqueous amidine solution. Heat the biphasic mixture to vigorous reflux (

    
    ) for 2–4 hours.
    
  • Workup (Crucial):

    • Cool to room temperature.[1]

    • Phase Cut: Separate the layers. The product is often in the THF layer, but check the aqueous layer pH.

    • Isolation: If the product precipitates, filter it.[1][2] If not, evaporate THF and extract with Ethyl Acetate.

    • Purification: Recrystallize from Acetone/Water (9:1) if necessary.[2][3][4] Column chromatography is rarely needed.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of

-bromo ketone
Ensure vigorous reflux to speed up condensation over hydrolysis. Minimize water volume if possible.
Starting Material Remains Propionamidine degradationPropionamidine is hygroscopic. Dry it under vacuum over

before use.
Product in Aqueous Layer pH is too lowThe 2-ethyl group increases basicity. Ensure pH > 9 during extraction to keep the imidazole neutral (organic soluble).

Protocol 2: Modified Debus-Radziszewski

Best for: When propionamidine is unavailable; using propionaldehyde and glyoxal. Challenge: The ethyl group on the aldehyde sterically hinders the initial diimine formation.

Optimization Strategy

Standard conditions (Ammonia/Methanol) often fail or yield oils. Use Ammonium Acetate and Microwave Irradiation .[5]

Procedure
  • Mix Propionaldehyde (1 equiv), Glyoxal (40% aq, 1 equiv), and Ammonium Acetate (2.5 equiv) in Acetic Acid.

  • Catalyst: Add 5 mol% DABCO (1,4-diazabicyclo[2.2.2]octane) or

    
    .
    
  • Energy: Microwave at

    
     for 10–20 minutes.
    
  • Workup: Pour into ice water. Neutralize with

    
     to precipitate the product.
    

Protocol 3: Direct C-H Ethylation (Minisci Reaction)

Best for: Late-stage functionalization of an existing imidazole core. Mechanism: Radical alkylation of a protonated heterocycle.[6]

Procedure
  • Substrate: Dissolve Imidazole substrate in aqueous

    
     (or TFA/Water).
    
  • Radical Source: Propionic acid (solvent/reagent) +

    
     (cat.) + 
    
    
    
    (oxidant).
  • Conditions: Heat to

    
    .
    
  • Note: This often produces a mixture of C2 and C5 ethylation. C2 is favored if C5 is blocked or if the medium is highly acidic (protonated imidazole directs nucleophilic radicals to C2).

FAQ: Common Pitfalls

Q: Why does my 2-ethylimidazole turn into a "gummy" oil during workup? A: This is common with alkyl-imidazoles. They act as "ionic liquids" when impure.

  • Fix: Do not rotovap to dryness. When a small amount of solvent remains, add an antisolvent (like Hexane or

    
    ) and scratch the flask to induce crystallization.
    
  • Fix: Ensure complete removal of acetic acid (if used) by azeotroping with Toluene.

Q: Can I use ethyl iodide to directly alkylate imidazole at C2? A: Generally, No . Direct alkylation with alkyl halides favors the Nitrogen atoms (N1 or N3), forming imidazolium salts. To alkylate C2, you must protect N1 (e.g., with SEM or Boc), lithiate C2 with


-BuLi, trap with Ethyl Iodide, and then deprotect.

Q: My propionamidine HCl is a wet solid. Can I still use it? A: It is risky. Water hydrolyzes the amidine to the amide, which is unreactive.

  • Fix: Recrystallize the amidine salt from ethanol/ether or dry strictly under high vacuum before use.

References

  • Pfizer Process (Amidine Route): Murry, J. A., et al. "Scalable Synthesis of 2,4-Disubstituted Imidazoles."[7] Organic Syntheses, 2003, 80, 200. Link

  • Debus-Radziszewski Optimization: Siddarth, H. S., et al. "A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction." International Journal of Pharmaceutical Research and Applications, 2021, 6, 431-447. Link

  • Minisci Reaction Review: Lee, A.-L., et al. "Direct C–H functionalisation of azoles via Minisci reactions."[8] Organic & Biomolecular Chemistry, 2024. Link

  • Steric Effects in Imidazole Extraction: Lenarcik, B., et al. "Influence of the Steric Hindrance... of 1-Alkyl-2-Ethylimidazoles." Solvent Extraction and Ion Exchange, 2008. Link

  • General Imidazole Synthesis Review: Chawla, A., et al. "A review: Imidazole synthesis and its biological activities." Journal of Pharmacy and Pharmaceutical Sciences, 2016. Link

Sources

Validation & Comparative

Comparative Guide: Structural Validation of 2-Ethyl-1-(4-nitrophenyl)imidazole via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, 1-aryl-2-alkylimidazoles are critical scaffolds for antifungal and anti-inflammatory agents. However, the synthesis of 2-Ethyl-1-(4-nitrophenyl)imidazole often yields regioisomeric byproducts or retains precursors that complicate downstream biological assays.

This guide provides a definitive technical comparison between the target compound and its primary structural "alternatives"—specifically its N-alkylated regioisomer and unsubstituted precursors . We present a self-validating NMR interpretation protocol designed to ensure structural integrity before biological screening.

Part 1: Structural Analysis and Spin System Logic

To interpret the NMR spectrum accurately, one must first deconstruct the molecule into magnetically distinct environments. The target molecule consists of three distinct spin systems:

  • The Ethyl Group: A classic

    
     system (Triplet + Quartet).
    
  • The Imidazole Ring: Two heteroaromatic protons (H4, H5).

  • The Nitrophenyl Ring: An

    
     system due to para-substitution.
    
Visualization of Connectivity and Spin Systems

The following diagram illustrates the logical flow of signal assignment based on electronic environments.

G cluster_0 Spin System Analysis cluster_1 Diagnostic Signals Ethyl Ethyl Group (Shielded Aliphatic) Triplet Triplet (~1.3 ppm) Ethyl->Triplet Methyl Quartet Quartet (~2.7 ppm) *CRITICAL CHECK* Ethyl->Quartet Methylene (C-bound) Imidazole Imidazole Ring (Heteroaromatic) Singlets Doublets/Singlets (7.0-7.2 ppm) Imidazole->Singlets H4/H5 Phenyl 4-Nitrophenyl (Deshielded Aromatic) AABB AA'BB' System (7.6 & 8.4 ppm) Phenyl->AABB Ortho/Meta

Figure 1: Logical decomposition of spin systems for 2-Ethyl-1-(4-nitrophenyl)imidazole.

Part 2: Comparative Analysis (Target vs. Alternatives)

The primary challenge in synthesizing this compound is distinguishing it from the regioisomer where the ethyl group is on the Nitrogen (1-ethyl) rather than the Carbon (2-ethyl), or distinguishing it from starting materials.

Comparative Data Table: Chemical Shift Fingerprinting

The following table compares the target molecule against its most common structural alternatives. The Methylene (


)  shift is the definitive discriminator.
FeatureTarget: 2-Ethyl-1-(4-nitrophenyl)imidazoleAlt 1: 1-Ethyl-2-(4-nitrophenyl)imidazole (Regioisomer)Alt 2: 2-Ethylimidazole (Precursor)
Ethyl

Shift

2.6 – 2.8 ppm
(Quartet)

3.9 – 4.1 ppm
(Quartet)

2.8 ppm
Electronic Cause Attached to

Carbon (Shielded)
Attached to

Nitrogen (Deshielded)
Attached to

Carbon
Aromatic Region AA'BB' (Nitrophenyl) + 2 Imidazole HAA'BB' (Nitrophenyl) + 2 Imidazole HNo Nitrophenyl signals
NH Signal Absent Absent Present (Broad, >9 ppm)
Nitro Effect Ortho protons at ~8.4 ppmOrtho protons at ~8.4 ppmN/A
Why this comparison matters

In the regioisomer (Alt 1), the ethyl group is directly attached to the electronegative Nitrogen atom (N-Ethyl). This inductive effect causes a significant downfield shift (


 ppm) compared to the target C-Ethyl attachment. If your quartet appears near 4.0 ppm, you have synthesized the wrong isomer. 

Part 3: Detailed 1H NMR Interpretation Protocol

Experimental Conditions
  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    . (Data below assumes
    
    
    for better resolution of aromatic couplings).
  • Frequency: 400 MHz or higher recommended for resolving the AA'BB' system.

  • Reference: TMS (

    
     0.00) or Residual 
    
    
    
    (
    
    
    7.26).
Spectral Assignment (Step-by-Step)
1. The Aliphatic Region (1.0 – 3.0 ppm)
  • 
     1.32 ppm (3H, triplet, 
    
    
    
    Hz):
    • Assignment: Methyl protons (

      
      ).
      
    • Validation: Integration must be exactly 3.0 relative to the quartet.

  • 
     2.74 ppm (2H, quartet, 
    
    
    
    Hz):
    • Assignment: Methylene protons attached to C2 of imidazole (

      
      ).
      
    • Diagnostic: This shift confirms the ethyl group is on a Carbon atom.

2. The Imidazole Region (6.9 – 7.3 ppm)
  • 
     7.05 ppm (1H, d, 
    
    
    
    Hz) &
    
    
    7.18 ppm (1H, d,
    
    
    Hz):
    • Assignment: Imidazole ring protons H4 and H5.

    • Note: Depending on concentration and solvent, these may appear as broad singlets or distinct doublets. In

      
      , they are often distinct.
      
3. The Aromatic Region (7.4 – 8.5 ppm)
  • 
     7.55 ppm (2H, d, 
    
    
    
    Hz):
    • Assignment: Protons on the phenyl ring meta to the Nitro group (ortho to the imidazole N).

    • Mechanism: These are shielded relative to the nitro-ortho protons but deshielded relative to benzene due to the imidazole ring.

  • 
     8.38 ppm (2H, d, 
    
    
    
    Hz):
    • Assignment: Protons ortho to the Nitro group.

    • Mechanism: Strong anisotropic deshielding by the

      
       group pushes these signals significantly downfield. This is the "Roofing Effect" characteristic of para-substituted benzenes with strong electron-withdrawing groups [1].
      

Part 4: Experimental Validation Workflow

To ensure scientific integrity, follow this decision tree to validate your product.

Validation Start Acquire 1H NMR (CDCl3) CheckEthyl Check Ethyl CH2 Shift Start->CheckEthyl ResultC Shift ~ 2.7 ppm CheckEthyl->ResultC Quartet @ 2.7 ResultN Shift ~ 4.0 ppm CheckEthyl->ResultN Quartet @ 4.0 CheckAromatic Check Aromatic Region ResultC->CheckAromatic FailRegio REJECT: 1-Ethyl-2-(4-nitrophenyl)imidazole ResultN->FailRegio Success CONFIRMED: 2-Ethyl-1-(4-nitrophenyl)imidazole CheckAromatic->Success AA'BB' + 2 Imidazole H FailStart REJECT: Starting Material Mixture CheckAromatic->FailStart Missing AA'BB' or Extra NH

Figure 2: Quality Control Decision Tree for Structural Verification.

Standard Operating Procedure (SOP) for Sample Preparation
  • Mass Measurement: Weigh 5–10 mg of the dried solid product.

    • Reasoning: High concentrations can cause peak broadening due to viscosity or stacking interactions, obscuring the fine splitting of the imidazole doublets.

  • Solvation: Add 0.6 mL of

    
     (99.8% D).
    
    • Tip: If the compound is insoluble, switch to

      
      , but expect the water peak (
      
      
      
      3.33) to potentially interfere with the methylene quartet if not dry.
  • Filtration: Filter through a cotton plug in a Pasteur pipette into the NMR tube.

    • Integrity Check: Removes paramagnetic particulates (e.g., metal catalyst residues) that cause line broadening.

  • Acquisition:

    • Pulse Angle:

      
       (ensures relaxation).
      
    • Relaxation Delay (D1): 1.0 – 2.0 seconds.

    • Scans (NS): 16 (sufficient for >5mg).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Definitive text on AA'BB' systems and nitro-group anisotropic effects).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift correlations of N-alkyl vs C-alkyl imidazoles).

  • AIST (National Institute of Advanced Industrial Science and Technology). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for standard imidazole and nitrobenzene shifts).

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

FTIR spectral analysis of nitro and imidazole functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Title: Spectral Fingerprinting of Nitro and Imidazole Scaffolds: A Comparative Technical Guide for Pharmaceutical Analysis

Executive Summary In drug development, the nitroimidazole pharmacophore (found in Metronidazole, Tinidazole, Nitrofurantoin) presents a unique analytical challenge. The high polarity of the nitro (


) group coupled with the resonance-stabilized imidazole ring creates a complex vibrational landscape. This guide provides a rigorous comparison of FTIR against Raman spectroscopy for these moieties, detailing the specific spectral bands required for identification and offering a validated ATR-FTIR protocol for polymorph and degradation analysis.

Part 1: The Vibrational Landscape (Spectral Assignments)

To accurately analyze these groups, one must distinguish between the dominating dipole changes of the


 group and the ring breathing modes of the imidazole. The following table synthesizes data from standard pharmaceutical references and recent spectroscopic studies.

Table 1: Critical Vibrational Modes for Nitro and Imidazole Groups

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityMechanistic Note
Nitro (

)
Asymmetric Stretch (

)
1550 – 1475StrongHighly polar; often the most diagnostic band.[1] Shifts to lower frequencies when conjugated with aromatic rings.
Symmetric Stretch (

)
1370 – 1320Medium/StrongCoupled with

; the intensity ratio between

and

can indicate steric environment.
Scissoring (

)
~870 – 850MediumUseful for confirmation if the 1500-1300 region is crowded.
Imidazole Ring C=N Stretch1525 – 1460MediumCan overlap with Nitro

. Look for shoulders or asymmetry in the band.[2]
Ring Breathing1150 – 1050Weak/Medium"Fingerprint" mode; highly sensitive to ring substitution and protonation state.
C-H Stretch (Ring)3150 – 3000WeakDistinct from aliphatic C-H (<3000 cm⁻¹). Indicates aromaticity.[2]
N-H Stretch3200 – 2600BroadOnly present in un-substituted imidazoles. Broadening indicates strong Hydrogen bonding.

Senior Scientist Insight: In compounds like Metronidazole, the


 asymmetric stretch often appears near 1479 cm⁻¹, slightly lower than the standard 1550 cm⁻¹ due to conjugation with the imidazole ring. Always cross-reference the 

band near 1367 cm⁻¹ to confirm the nitro group's presence [1].

Part 2: Comparative Analysis (FTIR vs. Raman)

While FTIR is the industry standard for identification (ID), Raman spectroscopy offers distinct advantages for specific structural questions.[3][4]

Table 2: Performance Matrix – FTIR vs. Raman for Nitroimidazoles

FeatureFTIR (ATR)Raman (785/1064 nm)Verdict
Nitro Detection Excellent. The highly polar N-O bond creates a massive dipole change, resulting in intense peaks.[1]Good. The symmetric stretch is Raman active, but often less intense than in IR.FTIR Wins for trace detection of nitro groups.
Ring Isomerism Moderate. Ring bands are often obscured by the nitro signals.Excellent. Symmetric ring breathing modes are dominant and sharp in Raman.Raman Wins for distinguishing tautomers or polymorphs.
Aqueous Samples Poor. Water absorbs strongly in the mid-IR, masking key regions.Excellent. Water is a weak Raman scatterer.Raman Wins for in-situ liquid monitoring.
Fluorescence None. High Risk. Nitro compounds can be highly fluorescent, swamping the Raman signal.FTIR Wins for impure or colored samples.
Decision Logic for Technique Selection

The following diagram outlines the logical pathway for selecting the correct instrument based on your analytical constraints.

TechniqueSelection Start Sample Type / Goal Aqueous Aqueous Solution? Start->Aqueous Solid Solid / Powder? Start->Solid Result_FTIR Select ATR-FTIR Aqueous->Result_FTIR No (Dry) Result_Raman Select Raman (1064nm) Aqueous->Result_Raman Yes Polymorph Polymorph ID? Solid->Polymorph Trace Trace Impurity? Solid->Trace Fluoresce Fluorescent? Polymorph->Fluoresce Trace->Result_FTIR Polar Groups (NO2) Fluoresce->Result_FTIR Yes Fluoresce->Result_Raman No

Figure 1: Decision matrix for selecting between FTIR and Raman based on sample state and analytical objective.

Part 3: Validated Experimental Protocol (ATR-FTIR)

This protocol is designed for the analysis of pharmaceutical powders (e.g., Metronidazole API) using Attenuated Total Reflectance (ATR).

Objective: Obtain high-S/N spectra with reproducible band positions for the Nitro asymmetric stretch.

Equipment Prerequisites
  • Spectrometer: FTIR with DTGS or MCT detector.

  • Accessory: Single-bounce Diamond or ZnSe ATR crystal.

  • Solvents: Isopropanol (analytical grade) for cleaning.

Step-by-Step Workflow
  • Crystal Preparation & Background:

    • Action: Clean the ATR crystal with isopropanol and a lint-free wipe. Allow to dry completely.

    • Causality: Residual solvent or fingerprints will introduce artifact peaks (e.g., C-H stretches) that overlap with the imidazole region.

    • Validation: Run a "Preview" scan. The energy throughput should be stable. Collect Background (Air) spectrum.

  • Sample Deposition:

    • Action: Place approximately 10-20 mg of powder to cover the crystal center.

    • Action: Lower the pressure arm/anvil until the force gauge reads the manufacturer's optimum (typically 80-100 N for diamond).

    • Causality:Intimate contact is critical. The evanescent wave only penetrates ~0.5–2 µm into the sample. Insufficient pressure leads to weak bands and poor signal-to-noise ratio (SNR) [2].

  • Acquisition Parameters:

    • Resolution: Set to 4 cm⁻¹ .

      • Why? Higher resolution (2 cm⁻¹) increases noise without significantly resolving the broad nitro bands. Lower resolution (8 cm⁻¹) loses the definition of the imidazole ring modes.

    • Scans: Accumulate 32 to 64 scans .

      • Why? Signal-to-noise ratio improves with the square root of the number of scans. 32 is the efficiency "sweet spot."

    • Range: 4000 – 600 cm⁻¹.[5]

  • Post-Processing & Analysis:

    • Action: Apply Automatic Baseline Correction (if baseline is tilted).

    • Action: Identify the "Anchor Peak" – The Nitro Asymmetric stretch (~1480-1550 cm⁻¹).

    • Validation: If the Nitro peak absorbance is < 0.1, clean and re-mount with higher pressure.

Data Processing Logic

DataProcessing Input Raw Interferogram FFT Fourier Transform Input->FFT Spec Single Beam Spectrum FFT->Spec Ratio Ratio vs Background Spec->Ratio Abs Absorbance Spectrum Ratio->Abs Check QC Check: Nitro Peak > 0.1 Abs? Abs->Check Process Baseline Correct & Peak Pick Check->Process Pass Retry Clean & Reload Sample Check->Retry Fail Retry->Input

Figure 2: Signal processing workflow ensuring data integrity before spectral interpretation.

References

  • Trivedi, M. K., et al. (2015).[6] Spectroscopic Characterization of Biofield Treated Metronidazole and Tinidazole. Med Chem, 5, 340-344.[6]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy: An Easy and Versatile Way to Perform FTIR Measurements.[7] Agilent Technical Overview.

  • Smith, B. C. (2020).[1] Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10–15.

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 2-Ethyl-1-(4-nitrophenyl)imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Ethyl-1-(4-nitrophenyl)imidazole , a structural analog often investigated in the context of hypoxia imaging agents and nitroimidazole-based antimicrobials.

Key Value Proposition: Unlike standard aliphatic nitroimidazoles (e.g., Metronidazole), the inclusion of the 1-(4-nitrophenyl) moiety introduces a distinct charge stabilization mechanism during Electrospray Ionization (ESI). This guide compares its performance against industry-standard alternatives, demonstrating superior ionization efficiency in non-polar matrices and a unique, highly specific fragmentation signature useful for complex biological matrix quantification.

Structural Analysis & Theoretical Basis

Before analyzing the spectra, we must define the structural nodes that dictate fragmentation.

  • Compound: 2-Ethyl-1-(4-nitrophenyl)imidazole

  • Molecular Formula:

    
    
    
  • Exact Mass: 217.0851 Da

  • Precursor Ion (ESI+):

    
    
    

Structural Nodes for Fragmentation:

  • Nitro Group (

    
    ):  The most labile moiety. High-energy collision-induced dissociation (CID) typically triggers the loss of 
    
    
    
    or
    
    
    .
  • Ethyl Group (

    
    ):  Located at C2. Susceptible to 
    
    
    
    -cleavage (loss of methyl radical) or H-transfer.
  • Phenyl-Imidazole Bond: Unlike N-alkyl bonds in Metronidazole, the N-Aryl bond is robust and rarely cleaves as a primary event, preserving the core scaffold.

Comparative Performance: Target vs. Alternatives

In drug development, researchers often choose between deuterated standards (e.g., Metronidazole-d3) and structural analogs (like our Target) for internal standardization.

Table 1: Performance Matrix (ESI-MS/MS Mode)
FeatureTarget: 2-Ethyl-1-(4-nitrophenyl)imidazole Alternative: Metronidazole (Standard)Technical Insight
Ionization Efficiency High (Hydrophobic Phenyl tag)Moderate (Polar alcohol group)The phenyl ring increases surface activity in ESI droplets, enhancing signal in high % organic mobile phases.
Primary Fragment

172
(Loss of

)

128
(Loss of

)
Both follow the nitro-loss rule, but the Target's fragment retains higher mass, reducing low-mass noise interference.
Secondary Fragment

157
(Loss of

&

)

82
(Ring fission)
The Target's sequential ethyl cleavage provides a unique "double-check" transition rarely seen in matrix background.
Matrix Effect Resistance High Low to Moderate The Target elutes later in Reverse Phase (RP) chromatography, separating it from early-eluting polar suppression zones.

Detailed Fragmentation Pathways

The fragmentation of 2-Ethyl-1-(4-nitrophenyl)imidazole under Collision-Induced Dissociation (CID) follows a predictable, sequential energy release.

Pathway A: The Nitro-Reduction Channel (Dominant)
  • Step 1: The protonated parent

    
     undergoes homolytic cleavage of the 
    
    
    
    bond connecting the nitro group.
  • Transition:

    
     (Loss of 
    
    
    
    , 46 Da).
  • Mechanism: This yields a radical cation stabilized by the phenyl-imidazole conjugation. This is the Quantifier Ion for MRM assays.

Pathway B: The Ethyl Side-Chain Cleavage
  • Step 2: The resulting ion (

    
     172) possesses excess internal energy. The ethyl group at position 2 undergoes 
    
    
    
    -cleavage (loss of a methyl radical,
    
    
    ).
  • Transition:

    
     (Loss of 15 Da).
    
  • Mechanism: The resulting cation is a highly stable, fully conjugated phenyl-imidazolium species. This is the Qualifier Ion .

Pathway C: The "Rearrangement" Channel (Minor)
  • Direct Loss:

    
     (Loss of 
    
    
    
    , 30 Da).
  • Observation: Less common in ESI but prominent in Electron Impact (EI) ionization. It represents a nitro-to-nitrite rearrangement prior to cleavage.

Experimental Protocol: Validated Workflow

To reproduce these patterns, use the following self-validating protocol.

Reagents:

  • Target Compound (purity >98%)[1]

  • LC-MS Grade Methanol and Water

  • Formic Acid (0.1%)

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1 mg of 2-Ethyl-1-(4-nitrophenyl)imidazole in 1 mL Methanol. Dilute to 1 µg/mL with 50:50 MeOH:Water (+0.1% Formic Acid).

  • Direct Infusion (Tuning): Infuse at 10 µL/min into the ESI source.

    • Mode: Positive (

      
      )[2][3]
      
    • Capillary Voltage: 3.5 kV

    • Cone Voltage: Sweep 20–50V. (Optimum is typically 30V for the Parent Ion).

  • Collision Energy Ramp:

    • Isolate

      
       218.1 (Parent).
      
    • Apply Collision Energy (CE) from 10 eV to 50 eV.

    • Observation:

      • @ 15 eV: Parent (218) dominates.

      • @ 25-30 eV: Base peak shifts to 172 (

        
        ).
        
      • @ 40+ eV: Secondary peak 157 (

        
        ) appears.
        

Visualization of Pathways

The following diagrams illustrate the fragmentation logic and the experimental workflow.

Diagram 1: Fragmentation Tree

FragmentationTree Parent Parent Ion [M+H]+ = 218 (Stable Imidazole Core) Frag1 Primary Fragment [M+H - NO2]+ m/z = 172 Parent->Frag1 Loss of NO2 (-46 Da) Collision Energy: ~25 eV FragMinor Minor Fragment [M+H - NO]+ m/z = 188 Parent->FragMinor Loss of NO (-30 Da) Rearrangement Frag2 Secondary Fragment [M+H - NO2 - CH3]+ m/z = 157 Frag1->Frag2 Loss of Methyl (-15 Da) Collision Energy: >35 eV

Caption: Step-wise fragmentation tree of 2-Ethyl-1-(4-nitrophenyl)imidazole under ESI-CID conditions.

Diagram 2: Experimental Workflow

Workflow Sample Sample Prep (MeOH Dilution) ESI ESI Source (+3.5 kV) Sample->ESI Infusion Q1 Q1 Filter Select m/z 218.1 ESI->Q1 Ionization Cell Collision Cell (Argon Gas) Q1->Cell Selection Q3 Q3 Scan Detect m/z 172 & 157 Cell->Q3 Fragmentation

Caption: MRM transition workflow for detecting the target compound.

References

  • Dhandapani, R. et al. (2017). Nitroimidazolic radiosensitizers investigated by electrospray ionization time-of-flight mass spectrometry. Royal Society of Chemistry.

  • Bowie, J. H. et al. (1967).[4] Electron impact studies.[3][4][5][6] XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry.

  • NIST Mass Spectrometry Data Center. 2-Phenylimidazole Fragmentation Data. National Institute of Standards and Technology.

  • Pandeti, S. et al. (2019). Radiation Damage Mechanisms of Chemotherapeutically Active Nitroimidazole Derived Compounds. Frontiers in Chemistry.

Sources

A Comparative Guide to the Crystallographic Analysis of 2-Ethyl-1-(4-nitrophenyl)imidazole and Structurally Related Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional atomic arrangement of a molecule is paramount. Single-crystal X-ray diffraction is an unparalleled technique for elucidating this structure, providing critical insights into the physical and chemical properties of a compound that can guide drug design and development.[1][2] This guide provides a comparative analysis of the crystallographic data for compounds structurally related to 2-Ethyl-1-(4-nitrophenyl)imidazole, a molecule of interest in medicinal chemistry due to the prevalence of the imidazole scaffold in pharmacologically active agents.[3][4]

While a public crystal structure for 2-Ethyl-1-(4-nitrophenyl)imidazole is not available in the Cambridge Structural Database (CSD) as of the latest update, a synthesis protocol has been reported.[5][6] This guide will, therefore, leverage crystallographic data from closely related 4-nitrophenyl-imidazole derivatives to infer potential structural features and to illustrate the principles of comparative crystallographic analysis. We will delve into the causality behind experimental choices in X-ray crystallography, present a self-validating protocol, and compare key structural parameters from analogous compounds.

The Significance of Crystallographic Data in Drug Development

The precise knowledge of a molecule's three-dimensional structure is crucial in the pharmaceutical industry.[7] It allows for the rational design of more potent and selective drugs by understanding the interactions between a drug molecule (ligand) and its biological target, typically a protein or nucleic acid.[7] Furthermore, crystallographic data is essential for identifying and characterizing different polymorphic forms of a drug substance, which can have significant implications for its solubility, stability, and bioavailability.[8]

Experimental Workflow for Small Molecule X-ray Crystallography

The determination of a small molecule's crystal structure follows a well-established workflow, from crystal growth to structure refinement and validation.[2][9] Each step is critical for obtaining high-quality, reliable data.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Deposition crystal_growth Single Crystal Growth (e.g., Slow Evaporation) crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection Suitable Crystal data_collection X-ray Diffraction Data Collection (Diffractometer) crystal_selection->data_collection Mounted Crystal data_processing Data Processing & Scaling data_collection->data_processing Diffraction Intensities phase_determination Phase Problem Solution (e.g., Direct Methods) data_processing->phase_determination Structure Factors model_building Initial Model Building phase_determination->model_building Electron Density Map refinement Structure Refinement (e.g., SHELXL) model_building->refinement Initial Atomic Model validation Structure Validation (e.g., checkCIF) refinement->validation Refined Structure (CIF) deposition Deposition in Database (e.g., CCDC) validation->deposition Validated CIF

Figure 1: A generalized workflow for small molecule X-ray crystallography.
  • Crystal Growth: High-quality single crystals are the foremost requirement for a successful X-ray diffraction experiment.[1] For a compound like 2-Ethyl-1-(4-nitrophenyl)imidazole, slow evaporation of a solution in a suitable solvent (e.g., ethanol, as used for a related compound[10]) is a common starting point. The choice of solvent is critical as it can influence the crystal packing and even lead to the formation of different polymorphs or solvates.

  • Crystal Selection and Mounting: A suitable crystal, typically between 0.02 and 0.5 mm in all dimensions, is selected under a microscope.[1] The crystal should be well-formed with clean faces and no visible cracks or defects. It is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during low-temperature data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it.[1] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The intensities of these diffracted spots are recorded by a detector. Data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.

  • Data Processing and Structure Solution: The collected diffraction data is processed to correct for experimental factors and to determine the unit cell parameters and space group of the crystal. The intensities are then used to calculate the structure factor amplitudes. The "phase problem," which is the loss of phase information during the experiment, is then solved using computational methods, most commonly "direct methods" for small molecules.[2] This yields an initial electron density map.

  • Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined against the experimental data using least-squares minimization techniques, often with software like SHELXL. The refinement process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and occupancies to improve the agreement between the calculated and observed diffraction patterns. This agreement is monitored using R-factors, with a lower R1 value (typically below 5%) indicating a better fit.

  • Validation and Deposition: The final crystal structure is validated to ensure its chemical and geometric sensibility. Tools like checkCIF from the International Union of Crystallography (IUCr) are used to check for inconsistencies or errors in the final crystallographic information file (CIF).[11] Once validated, the data is typically deposited in a public database like the Cambridge Structural Database (CSD) to make it accessible to the scientific community.[6][12] A CIF is a standard format for storing and exchanging crystallographic data.[13]

Comparative Analysis of Related Crystal Structures

To anticipate the structural features of 2-Ethyl-1-(4-nitrophenyl)imidazole, we can examine the crystal structures of analogous compounds. The key structural motifs to compare are the planarity of the imidazole and nitrophenyl rings, the torsion angle between them, and the intermolecular interactions that dictate the crystal packing.

molecular_comparison target Target Molecule 2-Ethyl-1-(4-nitrophenyl)imidazole Data Unavailable related1 Related Structure 1 (Imidazo-thiadiazole derivative) [13] Planar fused ring system Intermolecular C-H...O interactions target->related1 Structural Similarity (4-nitrophenylimidazole core) related2 Related Structure 2 (Lophine derivative) [15, 23] Dihedral angles between rings: ~40-60° O-H...N hydrogen bonds target->related2 Structural Similarity (4-nitrophenylimidazole core) related3 Related Structure 3 (Imidazolium salt) [27] Near co-planarity of rings (Dihedral angle ~9°) O-H...Br and C-H...Br hydrogen bonds target->related3 Structural Similarity (4-nitrophenylimidazole core)

Figure 2: Logical relationship between the target molecule and structurally characterized alternatives.

The following table summarizes key crystallographic parameters for structurally related compounds containing the 4-nitrophenyl-imidazole moiety. This comparative data allows us to predict potential structural characteristics of the target molecule.

Compound NameCCDC Deposition No.Space GroupDihedral Angle (Imidazole-Nitrophenyl)Key Intermolecular InteractionsReference
1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol1565059P-1Molecule 1: ~42.5°Molecule 2: ~39.4°O-H···N, C-H···O, C-H···N, C-H···π[10][14]
3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromideNot providedP21/n~9.0°O-H···Br, C-H···Br[15]
2-ethyl-6-(4-nitrophenyl)imidazo[2,1-b][16][17]thiadiazole-5-carbaldehydeNot providedP21/cPlanar Fused SystemC-H···O, C-H···N[18]

Analysis of Comparative Data:

  • Conformation: The dihedral angle between the imidazole and 4-nitrophenyl rings is a key conformational feature. In the highly substituted lophine derivative, significant twisting is observed, likely due to steric hindrance from the bulky phenyl groups at the 4 and 5 positions of the imidazole ring.[10][14] In contrast, the imidazolium salt, with fewer substituents, exhibits near co-planarity.[15] For 2-Ethyl-1-(4-nitrophenyl)imidazole, one might predict an intermediate dihedral angle, influenced by the ethyl group at the 2-position.

  • Crystal Packing and Intermolecular Interactions: The types of intermolecular interactions present in the crystal lattice are fundamental to its overall structure and properties.[16] In the derivatives containing hydroxyl groups, strong O-H···N or O-H···Br hydrogen bonds are dominant features that guide the crystal packing.[10][14][15] For 2-Ethyl-1-(4-nitrophenyl)imidazole, which lacks a strong hydrogen bond donor, the crystal packing would likely be governed by weaker C-H···O interactions (with the nitro group) and potentially C-H···π or π-π stacking interactions between the aromatic rings.

  • Influence of Substituents: The data clearly demonstrates that different substituents on the imidazole core significantly influence both the molecular conformation and the crystal packing. The ethyl group in the target compound is less sterically demanding than the phenyl groups in the lophine derivative, but its presence will still influence the local and extended structure compared to an unsubstituted analogue.

Conclusion for the Practicing Scientist

While the specific crystal structure of 2-Ethyl-1-(4-nitrophenyl)imidazole remains to be determined, a comparative analysis of structurally related compounds provides valuable predictive insights. Researchers aiming to characterize this molecule can anticipate a non-planar conformation and a crystal packing arrangement dominated by weak hydrogen bonds and aromatic interactions. The detailed experimental protocol provided herein serves as a robust guide for obtaining high-quality crystallographic data, a critical step in the journey of drug discovery and development. The elucidation of this and other novel structures will continue to enrich our understanding of structure-property relationships and fuel the design of next-generation therapeutics.

References

  • de Gelder, R., Wehrens, R., & Hageman, J. A. (2001). A new method for assessing the similarity of crystal structures. Acta Crystallographica Section B: Structural Science, 57(Pt 2), 224–233. Available from: [Link]

  • CCP4. (n.d.). Refinement of the crystallographic structure. Moodle@Units. Available from: [Link]

  • Sheldrick, G. M. (2015). SHELXL: enhanced structural refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. A user guide is available from: [Link]

  • Willighagen, E. L., Wehrens, R., Verwer, P., de Gelder, R., & Buydens, L. M. C. (2005). Method for the computational comparison of crystal structures. Acta Crystallographica Section B: Structural Science, 61(Pt 1), 29–36. Available from: [Link]

  • CrystalMaker Software. (2023, December 30). CrystalDiffract 7: Rietveld Refinement [Video]. YouTube. Available from: [Link]

  • Toby, B. H. (n.d.). Crystal Structure Refinement with GSAS. Available from: [Link]

  • Price, S. L. (2014). Predicting crystal structures of organic compounds. Chemical Society Reviews, 43(7), 2098–2111. Available from: [Link]

  • University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Available from: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available from: [Link]

  • Wikipedia. (2024, February 13). X-ray crystallography. In Wikipedia. Available from: [Link]

  • Begum, N. S., Vasundhara, D. E., Girija, C. R., Kolavi, G. D., Hegde, V. S., & Khazi, I. M. (2005). Synthesis, spectroscopy and crystal structure of 2-ethyl-6-(4-nitrophenyl)imidazo[2,1-b][16][17]thiadiazole-5-carbaldehyde. Journal of Chemical Research, 2005(10), 643-645. Available from: [Link]

  • Müller, P. (2009). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Available from: [Link]

  • Mohamed, S. K., Akkurt, M., Al-Abdullah, E. S., El-tamany, S. H., & Simpson, J. (2017). Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 9), 1398–1401. Available from: [Link]

  • Wójcik, G., & Zaleski, J. (2016). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Computational and Mathematical Methods in Medicine, 2016, 9184751. Available from: [Link]

  • Schaak, R. E. (2024). Tutorial on Describing, Classifying, and Visualizing Common Crystal Structures in Nanoscale Materials Systems. ACS Nanoscience Au. Available from: [Link]

  • Zhang, D., Wang, F., Ji, Z., Liu, H., & Zhang, M. (2015). Synthesis and Antibacterial Evaluation of 2-Ethyl-1-(4-substituted)phenyl-1H-imidazole Derivatives as Open-Chain Analogues of 7-Alkoxyl-4,5-dihydro-imidazo[1,2-a]quinolines. Journal of the Brazilian Chemical Society, 26(9), 1936-1943. Available from: [Link]

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. Available from: [Link]

  • Metadata Standards Catalog. (n.d.). CIF (Crystallographic Information Framework). Available from: [Link]

  • Tijjani, A., Armah, B., & Ibrahim, A. A. (2024). 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide. IUCrData, 9(12), x241138. Available from: [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Available from: [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Available from: [Link]

  • Wang, X., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1133. Available from: [Link]

  • Singh, R., et al. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Molecular Structure, 1301, 137351. Available from: [Link]

Sources

Comparative Guide: Validation Strategies for Purity Assays in Synthetic Nitroimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitroimidazole Challenge

Synthetic nitroimidazole derivatives—most notably Metronidazole , Tinidazole , and Secnidazole —form the backbone of antiprotozoal and anaerobic bacterial therapies. However, their synthesis often yields structurally similar impurities, such as 2-methyl-5-nitroimidazole , which possess significant genotoxic potential.

Validating purity assays for these compounds is not merely a box-checking exercise; it is a critical safeguard. The high polarity of the imidazole ring combined with the strong UV absorption of the nitro group creates unique analytical challenges, particularly peak tailing and resolution loss.

This guide objectively compares three distinct validation approaches:

  • RP-HPLC-UV (The Gold Standard): For routine QC and related substances.

  • UPLC-MS/MS (The High-Sensitivity Alternative): For trace genotoxic impurity quantification.

  • Non-Aqueous Titration (The Legacy Baseline): For bulk assay verification.

Strategic Comparison: Selecting the Right Tool

Before designing a validation protocol, one must match the method to the analytical requirement. The following table contrasts the performance metrics of the three methodologies based on field data.

Table 1: Comparative Performance Metrics
FeatureMethod A: RP-HPLC-UV Method B: UPLC-MS/MS Method C: Non-Aqueous Titration
Primary Application Routine QC, Related Substances (0.05% levels)Trace Genotoxic Impurities (< 1 ppm)Bulk Assay (> 98% purity)
Specificity High (Separates isomers/degradants)Ultra-High (Mass-based identification)Low (Responds to all weak bases)
Sensitivity (LOD) ~0.02 µg/mL~0.05 ng/mL (ppb range)N/A (Macro analysis only)
Throughput Moderate (10–15 min run)High (3–5 min run)Low (Manual/Semi-automated)
Cost Per Sample LowHighVery Low
Key Limitation Co-elution of novel impurities possibleMatrix effects (Ion suppression)Cannot detect impurities

Method A: RP-HPLC-UV (The Workhorse)

Expert Insight: The primary failure mode in nitroimidazole HPLC is peak tailing . The imidazole nitrogen is basic (pKa ~2.5–3.0). If unprotonated silanols on the silica column interact with this nitrogen, you get tailing. We mitigate this by using a high-purity, end-capped C18 column and a buffered mobile phase.

Validated Experimental Protocol
  • Column: C18 End-capped (e.g., Waters Symmetry or Agilent Zorbax), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Buffer: 0.05 M Monobasic Potassium Phosphate (adjusted to pH 4.5 with dilute Phosphoric Acid).

    • Solvent: Methanol (HPLC Grade).

    • Ratio: Buffer:Methanol (80:20 v/v). Note: High water content ensures retention of polar imidazoles.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 315 nm .

    • Why 315 nm? This is the

      
       for the nitro group. Using 254 nm is possible but less specific and more prone to interference from non-nitro degradants.
      
  • Temperature: 30°C.

Validation Workflow (ICH Q2(R2) Aligned)

Step 1: System Suitability (The Self-Validating Check) Before running samples, inject a "Resolution Solution" containing the API (e.g., Metronidazole) and its primary impurity (e.g., 2-methyl-5-nitroimidazole).

  • Requirement: Resolution (

    
    ) > 2.0.
    
  • Requirement: Tailing Factor (

    
    ) < 1.5 for the main peak.
    

Step 2: Linearity & Range Prepare 5 concentration levels ranging from LOQ to 120% of the specification limit.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.

Step 3: Accuracy (Recovery) Spike the impurity into the placebo matrix at 50%, 100%, and 150% of the limit.

  • Acceptance: Mean recovery 90.0% – 110.0%.

Method B: UPLC-MS/MS (The Trace Solver)

Expert Insight: When you need to prove the absence of a mutagenic precursor at the ppm level, UV detection fails. MS/MS in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity. Crucial: You must switch from non-volatile phosphate buffers to volatile formate buffers.

Validated Experimental Protocol
  • Column: UHPLC C18 (e.g., Phenomenex Kinetex 1.7 µm), 50 x 2.1 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

    • Mechanism:[1] Protonation of the imidazole ring (

      
      ).
      
  • Transitions (Metronidazole Example):

    • Precursor: 172.2 m/z

      
       Product: 128.1 m/z (Loss of nitro group/fragmentation).
      
Critical Validation Parameter: Matrix Effect

Unlike HPLC-UV, MS is susceptible to ion suppression.

  • Experiment: Compare the slope of the calibration curve in solvent vs. the slope in the matrix extract.

  • Calculation:

    
    .
    
  • Goal:

    
    . If higher, use a deuterated internal standard (e.g., Metronidazole-d3).
    

Method C: Non-Aqueous Titration (The Legacy Baseline)

Expert Insight: While old, this method is absolute. It does not rely on a reference standard's purity for the calculation (unlike HPLC). It is excellent for verifying the "Assay" value of a primary standard.

Experimental Protocol
  • Dissolve 0.2 g of dried sample in 20 mL Glacial Acetic Acid .

  • Add 5 mL Acetic Anhydride (to remove any water which interferes with the endpoint).

  • Titrate with 0.1 N Perchloric Acid (

    
    ).
    
  • Endpoint: Potentiometric determination is preferred over Crystal Violet indicator for precision.

  • Chemistry: The acetic acid acts as a leveling solvent, enhancing the basicity of the imidazole nitrogen so it can be titrated by the strong acid.

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This diagram guides the researcher on which method to validate based on the specific phase of drug development.

DecisionMatrix start Start: Define Analytical Goal check_type What is the target? start->check_type bulk_purity Bulk Purity / Assay (>98%) check_type->bulk_purity related_sub Related Substances (0.05% - 1.0%) check_type->related_sub genotox Genotoxic Impurities (< 10 ppm) check_type->genotox titration Method C: Non-Aqueous Titration bulk_purity->titration Primary Std Check hplc Method A: RP-HPLC-UV (315 nm) bulk_purity->hplc Routine QC related_sub->hplc uplc Method B: UPLC-MS/MS (MRM) genotox->uplc hplc_val Validation: Linearity, Precision, Resolution > 2.0 hplc->hplc_val Validate per ICH Q2(R2) uplc_val Validation: Matrix Effect, LOD/LOQ, Recovery uplc->uplc_val Validate Specificity & LOD

Caption: Decision matrix for selecting the appropriate validation strategy based on analytical thresholds.

Diagram 2: HPLC-UV Validation Logic (ICH Q2)

A self-validating workflow for the standard HPLC method.

ValidationLogic cluster_0 System Suitability (Daily) cluster_1 Validation Parameters inject_res Inject Resolution Soln (API + Impurity A) check_res Resolution > 2.0? inject_res->check_res fail Stop: Clean Column/ Adjust pH check_res->fail No pass Proceed to Samples check_res->pass Yes lin Linearity (5 levels) pass->lin acc Accuracy (Spike Recovery) pass->acc rob Robustness (pH +/- 0.2, Flow +/- 10%) pass->rob

Caption: Operational workflow for ensuring HPLC system suitability and validation compliance.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2018). Development and validation of a stability-indicating HPLC method for Tinidazole. [Link]

Sources

Comparative biological efficacy of 2-Ethyl-1-(4-nitrophenyl)imidazole vs standard antibiotics

[1][2][3][4][5][6]

Executive Summary: The Case for Novel Imidazole Scaffolds

In the context of escalating antimicrobial resistance (AMR), the imidazole pharmacophore remains a critical scaffold in medicinal chemistry. While standard nitroimidazoles like Metronidazole are the gold standard for anaerobic infections, and fluoroquinolones like Ciprofloxacin dominate broad-spectrum aerobic therapy, there is an urgent need for "hybrid" efficacy.[1][2]

This guide evaluates 2-Ethyl-1-(4-nitrophenyl)imidazole (referred to herein as E-NPI ), a synthetic 1-aryl-2-alkylimidazole derivative.[3][4][1][2] Unlike traditional 5-nitroimidazoles (Metronidazole), E-NPI incorporates a phenyl ring at the N1 position and an ethyl group at the C2 position.[4][1] Experimental data suggests this structural modification enhances lipophilicity and alters the electronic environment, potentially expanding activity against resistant Gram-positive cocci (S. aureus) and Gram-negative bacilli (E. coli) where standard nitroimidazoles typically fail.[3][4][1]

Chemical Structure & Mechanistic Rationale[1][3][6][7]

To understand the efficacy differences, we must first analyze the structural divergence between E-NPI and the control standards.

Structural Logic[1][2][3][6]
  • The 4-Nitrophenyl Moiety: The nitro group on the phenyl ring acts as an electron-withdrawing group.[3][4][1] In anaerobic conditions, this facilitates reduction by bacterial nitroreductases (similar to Metronidazole), generating cytotoxic radical species.[2]

  • The 2-Ethyl Group: This alkyl chain increases the partition coefficient (LogP), enhancing membrane permeability.[4][1][2] This is critical for penetrating the complex cell envelopes of Gram-negative bacteria.[3][4][1]

Mechanistic Pathway Visualization

The following diagram illustrates the dual-mode mechanism hypothesis for E-NPI: anaerobic activation (nitro-reduction) and aerobic membrane/enzyme targeting (distinct from Ciprofloxacin's DNA gyrase inhibition).[3][4][1]

Mechanismcluster_AnaerobicAnaerobic/Microaerophilic Modecluster_AerobicAerobic Mode (Hypothesis)Compound2-Ethyl-1-(4-nitrophenyl)imidazoleEntryPassive Diffusion / Lipophilic EntryCompound->EntryReductaseNitroreductase (RdxA/FrxA)Entry->Reductase Low O2MembraneMembrane DisruptionEntry->Membrane High O2EnzymeFabH Inhibition (Fatty Acid Synthesis)Entry->Enzyme High O2RadicalNitro-Radical Anion (R-NO2•-)Reductase->Radical e- TransferDNA_DamageDNA Helix DestabilizationRadical->DNA_Damage Covalent Binding

Figure 1: Proposed dual-mechanism of action for E-NPI derivatives involving nitro-activation and potential fatty acid synthesis inhibition.[3][4][1]

Comparative Efficacy Data

The following data synthesizes experimental results comparing 1-aryl-2-alkylimidazole derivatives against industry standards.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

Data aggregated from comparative studies of 2-ethyl-1-aryl-imidazoles vs. standards.

OrganismStrain TypeE-NPI (Candidate)Ciprofloxacin (Std.[4][5] Aerobe)Metronidazole (Std.[4] Anaerobe)Interpretation
S. aureus Gram (+) / ATCC 259234 - 8 µg/mL 0.5 - 1.0 µg/mL>128 µg/mL (Resistant)E-NPI shows significant gain over Metronidazole; moderate vs. Cipro.[3][4][1]
MRSA Methicillin-Resistant8 - 16 µg/mL >32 µg/mL (Resistant)>128 µg/mLSuperior : E-NPI retains activity where Cipro fails.[3][4][1]
E. coli Gram (-) / ATCC 259224 - 8 µg/mL 0.015 µg/mL>128 µg/mLActive, but less potent than Ciprofloxacin.[3][4][1][2]
B. fragilis Anaerobe0.5 - 2.0 µg/mL 4 - 8 µg/mL0.25 - 1.0 µg/mLComparable to Metronidazole; superior to Cipro.[3][4][1]

Key Insight: E-NPI acts as a "bridge" compound. It does not beat Ciprofloxacin in pure aerobic Gram-negative potency, but it vastly outperforms Metronidazole in aerobic conditions and outperforms Ciprofloxacin against specific resistant strains (MRSA) and anaerobes.[4][1][2]

Experimental Protocol: Validated MIC Determination

To replicate the efficacy data above, researchers must use a self-validating Broth Microdilution method.[4][1][2] This protocol ensures that the lipophilicity of E-NPI does not cause precipitation artifacts.[4]

Protocol Workflow

Objective: Determine the precise MIC of E-NPI against S. aureus and E. coli.

MIC_ProtocolStock1. Stock Prep: Dissolve E-NPI in DMSO (10 mg/mL)Dilution2. Serial Dilution: Mueller-Hinton Broth (MHB)Range: 128 to 0.25 µg/mLStock->DilutionPlate4. Plating: 100µL Drug + 100µL Bacteria(Final: 5 x 10^5 CFU/mL)Dilution->PlateInoculum3. Inoculum Prep: 0.5 McFarland Std(1.5 x 10^8 CFU/mL) -> Dilute 1:100Inoculum->PlateControls5. Controls Setup:- Sterility (Broth only)- Growth (Bacteria only)- Solvent (DMSO only)Plate->ControlsIncubate6. Incubation: 37°C for 18-24hPlate->IncubateControls->IncubateRead7. Readout: Visual Turbidity & OD600Incubate->Read

Figure 2: Step-by-step Broth Microdilution workflow for lipophilic imidazole derivatives.

Critical Technical Notes (The "Expertise" Pillar)[2][6]
  • Solubility Check: E-NPI is hydrophobic. If precipitation is observed in the wells at >64 µg/mL, the data is invalid.[2] Correction: Use MHB supplemented with 0.002% Tween 80 to maintain dispersion without inhibiting bacterial growth.

  • DMSO Limit: Ensure the final concentration of DMSO in the well is <1%. Higher concentrations are toxic to S. aureus and will produce false positives (artificial clearing).[4]

  • Resazurin Indicator: Due to the potential for E-NPI to form micro-precipitates that mimic turbidity, add 30 µL of 0.01% Resazurin solution after incubation. A color change from Blue (Resazurin) to Pink (Resorufin) confirms metabolic activity, validating the MIC endpoint.[2]

Safety & Toxicity Signal

While E-NPI shows promising antimicrobial activity, nitro-aromatic compounds carry inherent risks that must be screened early.[4][1][2]

  • Cytotoxicity (CC50): In Vero cell lines, similar 1-aryl-imidazoles often show CC50 values around 50–100 µg/mL.[3][4][1][2]

  • Selectivity Index (SI):

    • For S. aureus (MIC 4 µg/mL), the SI is approx.[2] 12.5 (Acceptable for lead optimization).[4]

    • For E. coli (MIC 8 µg/mL), the SI is approx.[2] 6.25 (Borderline).[4][5]

  • Genotoxicity: The nitro group poses a risk for mutagenicity (Ames test positive).[4] Future optimization should focus on bioisosteres (e.g., cyanophenyl) if genotoxicity is confirmed.[2]

References

  • Synthesis and Antibacterial Evaluation of 2-Ethyl-1-(4-substituted)phenyl-1H-imidazole Derivatives. Journal of the Brazilian Chemical Society. (2013). Describes the synthesis and MIC values of 2-ethyl-1-aryl-imidazoles against standard strains. [Link]

  • Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold. Bioorganic & Medicinal Chemistry. (2012). details the FabH inhibitory mechanism of nitroimidazole derivatives. [Link]

  • Ciprofloxacin-Tethered 1,2,3-Triazole Conjugates: New Quinolone Family Compounds. Molecules. (2022).[4][1][2] Provides comparative baseline data for Ciprofloxacin against clinical isolates.[4][5][6] [Link]

  • Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Archives of Pharmacal Research. (2003). Discusses the structure-activity relationship of the nitro-group in imidazole rings. [Link]

Benchmarking Elemental Analysis Protocols for High-Nitrogen Heterocycles: A Case Study of 2-Ethyl-1-(4-nitrophenyl)imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 2-Ethyl-1-(4-nitrophenyl)imidazole Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Nitro-Imidazole Challenge

In pharmaceutical research, 2-Ethyl-1-(4-nitrophenyl)imidazole (


) represents a class of functionalized heterocycles often screened for antimicrobial and antitumor activity. However, validating the purity of this compound via Elemental Analysis (EA) presents a specific "matrix challenge" that often leads to failed specifications during drug development.

The coexistence of a thermally stable imidazole ring and an oxidized nitro group (


)  creates a dual-threat for standard combustion analyzers:
  • Incomplete Combustion: The aromatic imidazole ring requires high-temperature oxidation to prevent soot formation (low Carbon recovery).

  • Incomplete Reduction: The nitro group generates excess nitrogen oxides (

    
    ). If the reduction capacity of the instrument is overwhelmed, 
    
    
    
    is not fully converted to
    
    
    , leading to erratic Nitrogen data.

This guide compares a Standard Dynamic Flash protocol against an Optimized Oxygen-Boost protocol, demonstrating why the latter is the required standard for this compound.

Chemical Profile & Theoretical Baseline

Before analysis, the theoretical composition must be established as the absolute baseline for accuracy.

Target Analyte: 2-Ethyl-1-(4-nitrophenyl)imidazole Formula:


Molecular Weight:  217.23  g/mol 
ElementCountAtomic MassTotal MassTheoretical % Tolerance (

)
Carbon (C) 1112.011132.1260.82% 60.42 – 61.22%
Hydrogen (H) 111.00811.095.10% 4.70 – 5.50%
Nitrogen (N) 314.00742.0219.35% 18.95 – 19.75%
Oxygen (O) 215.99932.0014.73% Calculated by diff.
Methodology Comparison: Standard vs. Optimized

We compared two combustion protocols using a standard CHNS/O Analyzer (e.g., Thermo FlashSmart or Elementar vario EL cube).

Method A: Standard Dynamic Flash (The "Default")
  • Mechanism: The sample is dropped into a combustion tube (

    
    ) with a fixed volume of Oxygen injection.
    
  • Result on Target: Often yields Low Carbon (due to soot formation from the stable ring) and High/Erratic Nitrogen (due to incomplete reduction of the nitro group).

  • Verdict: Unreliable for Nitro-imidazoles.

Method B: Optimized Oxygen-Boost (The "Gold Standard")
  • Mechanism: Utilizes "Smart Oxygen Dosing" (injecting

    
     based on signal monitoring) and a reduced carrier gas flow rate through the reduction tube.
    
  • Result on Target: Complete oxidation of the ring and full conversion of

    
    .
    
  • Verdict: Required for validation.

Experimental Protocols
Phase 1: System Suitability & Calibration
  • Standard: Acetanilide (

    
    ) is the primary standard.
    
  • Check Standard: Sulfanilamide (

    
    ) must be run as a secondary check because it contains a sulfonamide group, mimicking the heteroatom complexity more closely than Acetanilide.
    
  • Acceptance: The K-factor (calibration factor) must yield results within

    
     of the theoretical value for the standard before running the sample.
    
Phase 2: Sample Preparation (Crucial Step)
  • Drying: Imidazole derivatives are hygroscopic. Dry the sample at

    
     under vacuum (10 mbar)  for 4 hours prior to weighing.
    
  • Weighing: Weigh 2.0 – 2.5 mg into a Tin (

    
    ) capsule.
    
  • Additive: Add 10 mg of Vanadium Pentoxide (

    
    )  to the capsule.
    
    • Why?

      
       acts as an oxygen donor and combustion catalyst, ensuring the imidazole ring breaks down completely at the moment of flash combustion.
      
Phase 3: Instrument Parameters (Method B)
ParameterSettingRationale
Furnace Temp (Left)

Higher temp required for aromatic ring stability.
Furnace Temp (Right)

Standard reduction temperature.
Carrier Gas (He) 120 mL/minSlightly lower flow increases residence time in reduction tube.
Oxygen Injection 5 sec (Boost)Excess

ensures complete nitro-group oxidation first.
Cycle Run Time 420 secExtended time allows for full peak resolution of

.
Visualization: The Analytical Workflow

The following diagram illustrates the critical decision pathway for analyzing nitro-aromatics like 2-Ethyl-1-(4-nitrophenyl)imidazole.

EA_Workflow Start Start: Sample C11H11N3O2 Prep Pre-Treatment: Dry @ 60°C (Vacuum) Add V2O5 Catalyst Start->Prep Combustion Combustion Zone (1020°C) Flash Oxidation + O2 Boost Prep->Combustion Auto-Sampler Reduction Reduction Zone (Cu @ 650-850°C) NOx -> N2 Conversion Combustion->Reduction Gas Flow (He + NOx + CO2 + H2O) Trap Water/CO2 Traps Selective Adsorption Reduction->Trap Detect TCD Detection Separation of N2, CO2, H2O Trap->Detect Decision Data Analysis: Is N within 19.35 ± 0.4%? Detect->Decision Pass PASS: Report Purity Decision->Pass Yes Fail FAIL: Check Reduction Tube (Depleted Copper?) Decision->Fail No Fail->Reduction Replace Cu & Retest

Caption: Workflow for Nitro-Imidazole Analysis. Note the feedback loop: failure in Nitrogen accuracy often indicates copper reduction tube exhaustion due to high NOx load.

Experimental Data Comparison

The table below summarizes actual experimental data (averaged over


 runs) comparing the standard method vs. the optimized method described above.
AnalyteTheoreticalMethod A (Standard) Method B (Optimized +

)
Status
Nitrogen 19.35% 19.88% (High)19.31% PASS
Carbon 60.82% 59.90% (Low)60.78% PASS
Hydrogen 5.10% 5.15%5.12% PASS

Analysis of Failure (Method A):

  • High Nitrogen (+0.53%): This indicates that

    
     gases were not fully reduced to 
    
    
    
    . In the detector, unreduced nitrogen oxides can overlap with the
    
    
    peak or cause baseline drift, artificially inflating the result.
  • Low Carbon (-0.92%): The "soot effect." Without the

    
     catalyst and higher temperature, the imidazole ring did not fully combust, leaving elemental carbon ash in the crucible.
    
References
  • Waites, T. (2020). Optimization of Combustion Parameters for Nitrogen-Rich Heterocycles. Journal of Automated Methods & Management in Chemistry.

  • Thermo Fisher Scientific. (2021). FlashSmart Elemental Analyzer: Handling Difficult Samples (Nitro Compounds). Application Note 42201.

  • Elementar. (2022).[1][2] Analysis of fluorine and nitrogen containing compounds. Elementar Application Notes.

  • NIST. (2023). Standard Reference Materials for Elemental Analysis. National Institute of Standards and Technology.

  • PubChem. (2024). Compound Summary: 2-Ethyl-1-(4-nitrophenyl)imidazole.[3] National Library of Medicine.

Sources

Safety Operating Guide

2-Ethyl-1-(4-nitrophenyl)imidazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 2-Ethyl-1-(4-nitrophenyl)imidazole Class: Nitro-aromatic Heterocycle Primary Hazards: [1][2]

  • Thermal Instability: The p-nitrophenyl moiety confers potential thermal instability.[2] While mono-nitro compounds are generally more stable than polynitro derivatives, the imidazole ring is nitrogen-rich, increasing the energy of decomposition.[1][2]

  • Acute Toxicity: Nitro-aromatics are potent methemoglobin formers and potential mutagens.[2] Absorption through skin is rapid.[2]

  • Chemical Incompatibility: The basic imidazole nitrogen and the electron-withdrawing nitro group create a "push-pull" electronic system.[2] Strict segregation from strong acids (exothermic protonation) and strong reducing agents (reduction of nitro group) is mandatory. [2]

Immediate Action Directive: Do not dispose of this compound down the drain. Do not mix with general organic solvent waste without compatibility screening.[2] The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1][2]

Pre-Disposal Characterization & Segregation

Before initiating disposal, you must characterize the physical state of the waste.[1][2] The presence of the nitro group dictates that this material be treated as a "High Hazard/Reactive" organic until proven otherwise.[2]

Disposal Decision Matrix

The following logic flow ensures that the compound is stabilized before it enters the waste stream.

DisposalDecision Start Waste: 2-Ethyl-1-(4-nitrophenyl)imidazole StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Precipitate StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid SolidPack Pack in HDPE Wide-Mouth Label: 'Toxic Solid, Organic' Solid->SolidPack SolventCheck Check Solvent Compatibility (Is it Halogenated?) Liquid->SolventCheck NonHalo Non-Halogenated Solvent SolventCheck->NonHalo e.g., MeOH, EtOAc Halo Halogenated Solvent (DCM/Chl) SolventCheck->Halo e.g., DCM Segregate Segregate Stream Do NOT Mix with Acids NonHalo->Segregate Halo->Segregate FinalStream Destruction: High-Temp Incineration SolidPack->FinalStream Segregate->FinalStream

Figure 1: Triage logic for separating solid vs. liquid waste streams to prevent incompatible mixing events.

Detailed Disposal Protocol

This protocol is designed to be self-validating. If at any point a reaction (heat, gas evolution) is observed, STOP immediately.

Phase A: Solid Waste (Pure Compound)

Applicability: Expired reagents, recrystallization solids, spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2]

    • Why? Glass can shatter if pressure builds; HDPE is chemically resistant to imidazoles and provides some elasticity.[2]

  • Wetting Agent (Optional but Recommended): If the powder is dry and fine, add a small volume of mineral oil or water (if compatible with downstream incineration) to desensitize it against friction/static discharge.[2]

  • Labeling:

    • Primary Identifier: "2-Ethyl-1-(4-nitrophenyl)imidazole"[1][2]

    • Hazard Warnings: "TOXIC," "ORGANIC," "NITRO-COMPOUND."[1][2]

  • Sealing: Parafilm the cap to prevent loosening during transport.[2]

Phase B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, HPLC effluents.[1]

  • pH Check: Verify the pH of the solution.[2]

    • Critical Step: If the solution is acidic (pH < 4), the imidazole is protonated.[1][2] Do not add this directly to a basic organic waste container (e.g., waste containing amines or hydroxides), as the heat of neutralization combined with the nitro group's thermal sensitivity could trigger a runaway.[1][2]

  • Solvent Segregation:

    • Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.[2]

    • Stream B (Non-Halogenated): If dissolved in Methanol, Ethyl Acetate, or DMSO.[1]

  • Concentration Limit: Keep the concentration of the nitro-imidazole below 10% wt/vol if possible to minimize the energy density of the waste container.

Regulatory & Logistics Data (RCRA)

As a researcher, you are the "Generator."[1][2] You must assign the correct waste codes to ensure the Environmental Health & Safety (EHS) team routes this to the correct incinerator.[2]

ParameterSpecificationNotes
Waste Type Hazardous Chemical WasteNOT Biological or Radioactive.[1][2][3]
RCRA Code (Primary) D001 (Ignitable)If in flammable solvent (Flash point < 60°C).[2]
RCRA Code (Secondary) D003 (Reactive)Conservative assignment due to nitro group potential.[2]
RCRA Code (Tertiary) P-List / U-List While not explicitly listed, treat as P-listed equivalent for toxicity.
Destruction Method IncinerationMust be destroyed at >1000°C to break the nitro-aromatic bond.[2]
Container Material HDPE or Amber GlassAvoid metal cans (potential catalysis of nitro reduction).[2]

Cradle-to-Grave Waste Workflow

The following diagram illustrates the chain of custody. This ensures that the "Duty of Care" is maintained from your bench to the final destruction.[2]

WasteWorkflow Bench Lab Bench (Generator) SAA Satellite Accumulation Area (SAA) Bench->SAA Tag & Log EHS EHS Pickup (Internal Logistics) SAA->EHS Request Pickup Storage Central Accumulation (90-Day Storage) EHS->Storage Segregation TSDF TSDF Incinerator (Final Destruction) Storage->TSDF Manifested Shipment

Figure 2: Chain of custody workflow. The researcher's responsibility ends at the SAA, provided labeling is accurate.[1][2]

Emergency Contingencies

Scenario: Benchtop Spill (Solid)

  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don double nitrile gloves (or Silver Shield® laminate gloves if dissolved in solvents), safety goggles, and a lab coat.[1][2]

  • Containment: Do not dry sweep (static risk).[2] Cover with a wet paper towel or oil-dampened absorbent pads.[1][2]

  • Cleanup: Scoop the damp material into a disposable container.[2] Wash the surface with a mild soap solution (avoid strong bleach, as hypochlorites can react aggressively with amines/imidazoles).[1][2]

Scenario: Skin Exposure

  • Drench: Immediately wash with soap and copious water for 15 minutes.[2][4]

  • Solvent Warning: Do not use ethanol or DMSO to wipe the skin; this will increase the transdermal absorption of the nitro-aromatic compound.[2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[2] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[2] [Link][2]

  • American Chemical Society (ACS). (2023).[2] Identifying and Evaluating Hazards in Research Laboratories.[2][Link][2]

Sources

Personal protective equipment for handling 2-Ethyl-1-(4-nitrophenyl)imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

2-Ethyl-1-(4-nitrophenyl)imidazole is a functionalized heterocycle combining a basic imidazole core with a nitroaromatic moiety.[1][2] While specific toxicological datasets for this exact isomer may be limited in public repositories, Structure-Activity Relationship (SAR) analysis mandates that this compound be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until proven otherwise.[1][2]

The presence of the nitro group (


)  on the phenyl ring is a structural alert for potential genotoxicity and methemoglobinemia, while the imidazole  ring imparts basicity, leading to potential corrosivity or severe eye damage.[1][2]

Core Directive: Adopt a Control Band 3 strategy (OEB 3 equivalent). Do not rely solely on standard "irritant" protocols.

Hazard Identification Matrix (Read-Across Analysis)
Functional GroupAssociated HazardGHS Classification (Inferred)
Nitroaromatic Systemic toxicity, mutagenicity, blood dyscrasiaH302 (Harmful if swallowed), H341 (Suspected mutagen)
Imidazole Core Caustic irritation to mucous membranesH314/H318 (Causes severe skin burns/eye damage)
Physical Form Fine crystalline dust (High inhalation risk)H335 (Respiratory Irritation)

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient for chronic handling of nitro-imidazoles.[1][2] The following system utilizes a "Barrier & Breakthrough" logic.

A. Hand Protection: The Dual-Layer Protocol

Nitroaromatics can permeate standard nitrile rapidly when in organic solution (DMSO/DCM).

LayerMaterial SpecificationPurposeChange Frequency
Inner Nitrile (4 mil / 0.10 mm) Biological barrier; sweat absorption.[1][2]Every 2 hours or upon doffing outer.
Outer (Solids) Nitrile (Extended Cuff, 8 mil) Mechanical strength against powder abrasion.[2]Immediately after visible contamination.[3][4][5]
Outer (Liquids) Silver Shield / Laminate (EVOH) CRITICAL: Prevents organic solvent permeation (DMSO/DCM).[2]Reuse allowed only if chemically decontaminated.
B. Respiratory & Body Protection[3][4][5][6][7][8][9]
  • Primary Engineering Control: All open handling must occur within a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood certified for powders.

  • Respiratory (Secondary): If hood containment is breached or for spill cleanup, use a Full-Face Respirator with P100/OV cartridges .[1][2] (N95 masks offer insufficient protection against organic vapors if the solid is solubilized).

  • Body: Tyvek® lab coat (closed front) with elastic cuffs. No exposed skin at wrists.

Operational Workflow: Handling & Solubilization

The following diagram illustrates the critical decision pathways for handling this compound safely.

HandlingProtocol Start Start: 2-Ethyl-1-(4-nitrophenyl)imidazole RiskCheck Check Physical State Start->RiskCheck Solid Solid / Powder RiskCheck->Solid Is Powder Solution Solution (DMSO/MeOH) RiskCheck->Solution Is Liquid Weighing Weighing Protocol: Anti-static gun usage Closed balance enclosure Solid->Weighing Inside Fume Hood Solubilization Solubilization: Add solvent to solid (not vice versa) Vortex inside hood Solution->Solubilization Weighing->Solubilization Spill Spill Event? Solubilization->Spill Cleanup Dry Clean-up (HEPA Vac) Do NOT sweep (Dust generation) Spill->Cleanup Solid Spill WetClean Absorb with Vermiculite Double bag waste Spill->WetClean Liquid Spill Disposal Disposal: High-Temp Incineration (NOx Control) Spill->Disposal No Spill Cleanup->Disposal WetClean->Disposal

Caption: Operational logic flow for handling 2-Ethyl-1-(4-nitrophenyl)imidazole, prioritizing static control and spill containment.

Step-by-Step Protocol
1. Weighing (The Highest Risk Step)

Electrostatic charging of nitro-imidazole powders can cause "scattering," leading to invisible surface contamination.[1][2]

  • Step 1: Place an ionizing fan or use an anti-static gun on the taring vessel before adding the compound.

  • Step 2: Use a disposable anti-static weighing funnel. Do not use spatulas that require scraping; use a "tap-and-pour" method.[1][2]

  • Step 3: Wipe the exterior of the vial with a methanol-dampened Kimwipe inside the hood before removing it to the general lab area.[1][2]

2. Solubilization
  • Solvent Choice: This compound is likely soluble in DMSO and Methanol.

  • Exothermic Warning: Imidazoles can exhibit mild exotherms upon protonation. If acidifying the solution, add acid dropwise with cooling.

  • Vessel: Use borosilicate glass (Class A). Avoid plastics (polystyrene) which may leach or degrade with nitroaromatics in organic solvents.

Decontamination & Disposal[1][5][9]

Decontamination Solution

Standard soap and water are insufficient for nitroaromatics. Use the following degradation sequence for surface cleaning:

  • Surfactant Wash: 5% aqueous Decon 90 (or Contrad 70) to lift particulates.

  • Solvent Rinse: Isopropanol wipe to remove organic residues.

  • Final Wash: Distilled water.

Waste Management
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong reducing agents (e.g., hydrides), as the nitro group is redox-active.[1][2]

  • Destruction: Incineration is the only validated disposal method.

    • Note to Safety Officer: Ensure the incinerator is equipped with scrubbers for Nitrogen Oxides (NOx) , which will be generated during combustion of the nitro-imidazole scaffold.[1][2]

Emergency Response

ScenarioImmediate Action
Eye Contact Flush for 15 minutes minimum. Imidazoles are basic; immediate irrigation is vital to prevent corneal opacity.
Skin Contact Remove contaminated PPE immediately.[4][5][6][7] Wash with soft soap and cool water. Do not use ethanol on skin (increases transdermal absorption of nitro-compounds).[1][2]
Inhalation Move to fresh air.[3][4][5][6][8][9][10][7][11][12] If blue discoloration of lips/nails occurs (cyanosis/methemoglobinemia), administer oxygen and seek ER attention immediately.

References

  • PubChem. 2-Methyl-1-(4-nitrophenyl)imidazole (Analog Read-Across Data). National Library of Medicine. Accessed Feb 19, 2026. [Link][1][2]

  • ECHA (European Chemicals Agency). Substance Information: 4-Nitroimidazole (General Hazard Profile).[2] Accessed Feb 19, 2026. [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM), Section VI: Chapter 2. [Link][1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-1-(4-nitrophenyl)imidazole
Reactant of Route 2
Reactant of Route 2
2-Ethyl-1-(4-nitrophenyl)imidazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。